1-Phenyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROILLPDIUNLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150399 | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-50-5 | |
| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-4-carboxylic acid, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carboxylic Acid
Introduction
1-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group at the first position and a carboxylic acid group at the fourth position. This molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds and advanced materials.[1] Its structural framework is a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 1-phenylpyrazole-4-carboxylic acid | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 1134-50-5 | [1][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][3][4] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| Appearance | Off-white solid | [1] |
| SMILES String | OC(=O)c1cnn(c1)-c2ccccc2 | |
| InChI Key | ZROILLPDIUNLSE-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 222-227 °C | |
| 96-97 °C | [5] | |
| Boiling Point | No data available | [6] |
| Purity | ≥ 95% (HPLC), 97%, 99% | [1][4][7][8] |
Note: A significant discrepancy exists in the reported melting points across different suppliers, which may be due to different crystalline forms or measurement conditions.
Table 3: Spectroscopic Data Summary
| Technique | Description | Source(s) |
| ¹³C NMR | Data available in spectral databases for structural confirmation. | [3] |
| Mass Spectrometry | GC-MS data is available, confirming the molecular weight and fragmentation pattern. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several methods. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a highly efficient technique compared to conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes the oxidation of a phenyl-1H-pyrazole-4-carbaldehyde precursor to the target carboxylic acid, comparing conventional and microwave-assisted methods.[2]
-
Objective: To achieve a high-yield synthesis of this compound derivatives with reduced reaction times.[2]
-
Conventional Method: The oxidation reaction is performed by heating the carbaldehyde precursor at 80°C for 1 hour, yielding the product in a range of 48-85%.[2]
-
Microwave-Assisted Method (MAOS):
-
Work-up and Characterization: The final product is typically purified through simple work-up procedures without the need for chromatographic separation. The structure and purity are confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H and ¹³C NMR).[2]
Biological and Pharmacological Relevance
The pyrazole nucleus is a cornerstone in the design of therapeutic agents due to its wide spectrum of biological activities.[9][10] Derivatives of pyrazole carboxylic acid are investigated for numerous pharmacological applications.
-
Anti-inflammatory and Analgesic: The compound is used in the design of novel anti-inflammatory and analgesic drugs, potentially offering therapeutic benefits with fewer side effects.[1]
-
Antimicrobial and Antifungal: Various pyrazole derivatives have demonstrated significant activity against bacteria and fungi.[9]
-
Anticancer: The pyrazole scaffold is present in molecules investigated for their potent activity against various cancer cell lines.[9]
-
Agrochemicals: This compound serves as a key building block in the synthesis of modern herbicides and fungicides, contributing to crop protection.[1]
-
Material Science: It is also explored for its utility in creating advanced polymers and coatings with enhanced durability.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 1134-50-5|this compound|BLD Pharm [bldpharm.com]
- 7. This compound, 99% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
physicochemical characteristics of 1-Phenyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide on the Physicochemical Characteristics of 1-Phenyl-1H-pyrazole-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the physicochemical properties, synthesis protocols, and spectral information for this compound, a versatile compound with significant applications in the pharmaceutical and agrochemical industries.[1]
Core Physicochemical Characteristics
This compound is a solid, heterocyclic compound.[2] Its structure, featuring a phenyl group attached to a pyrazole ring with a carboxylic acid moiety, makes it a valuable building block for synthesizing a variety of biologically active molecules.[1] It is utilized in the development of novel anti-inflammatory and analgesic drugs, as well as in the synthesis of herbicides and fungicides.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note the discrepancy in reported melting points, which may be due to different polymorphic forms or measurement conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2][3][4][5] |
| Molecular Weight | 188.18 g/mol | [2][4][5][6] |
| CAS Number | 1134-50-5 | [2][3][4][5] |
| Melting Point | 222-227 °C | [2] |
| 96-97 °C | [3] | |
| Appearance | Solid | [2] |
| MDL Number | MFCD00514518 | [2][3][5] |
| PubChem CID | 121026 | [4] |
| pKa (Computed) | 3.55±0.10 (Strongest Acidic) | [4] |
| XLogP3 (Computed) | 1.4 | [4] |
| InChI Key | ZROILLPDIUNLSE-UHFFFAOYSA-N | [2][4] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and efficient approach is the oxidation of a corresponding aldehyde precursor. Both conventional heating and Microwave-Assisted Organic Synthesis (MAOS) have been successfully employed.
Synthesis via Oxidation of Phenyl-1H-pyrazole-4-carbaldehyde
This protocol compares conventional heating with microwave-assisted synthesis for the oxidation of phenyl-1H-pyrazole-4-carbaldehyde to the target carboxylic acid.[7][8]
1. Conventional Method:
-
Reactants: Phenyl-1H-pyrazole-4-carbaldehyde.
-
Procedure: The oxidation is carried out using a suitable oxidizing agent.
-
Conditions: The reaction mixture is heated at 80°C for 1 hour.[8]
-
Yield: This method typically results in yields ranging from 48% to 85%.[8]
-
Work-up: The product is isolated through an easy work-up procedure, often not requiring chromatographic separation.[8]
2. Microwave-Assisted Organic Synthesis (MAOS):
-
Reactants: Phenyl-1H-pyrazole-4-carbaldehyde.
-
Procedure: The reaction is performed in a microwave reactor.
-
Conditions: The mixture is heated to 80°C for 2 minutes using a power of 150W.[8]
-
Yield: MAOS provides an improved yield, typically in the range of 62% to 92%.[8]
-
Advantages: This method significantly reduces the reaction time from 1 hour to just 2 minutes while also increasing the product yield, making it an attractive and efficient alternative.[7][8]
Synthesis and Characterization Workflow
The general workflow for synthesizing and characterizing pyrazole derivatives, including this compound, involves synthesis, purification, and structural confirmation using various spectroscopic techniques.
Caption: Workflow for Synthesis and Characterization of Pyrazole Carboxylic Acids.
Spectral Information
The structural confirmation of this compound is typically achieved through standard spectroscopic methods. Public databases indicate the availability of the following spectral data:
-
¹³C NMR Spectra: Available for structural elucidation.[4]
-
Mass Spectrometry (GC-MS): Data is available, providing information on the molecular weight and fragmentation pattern.[4]
Biological Activities and Applications
Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[9][10][11] While specific signaling pathways for this compound are not detailed in the available literature, its core structure is integral to compounds developed for various therapeutic areas.
-
Anti-inflammatory and Analgesic: The pyrazole moiety is a key component of drugs like Celecoxib, a potent COX-2 inhibitor.[12] Derivatives of this compound are explored for similar anti-inflammatory and analgesic properties.[1]
-
Antimicrobial and Antifungal: Various pyrazole analogues have demonstrated significant antibacterial and antifungal activities.[10][12]
-
Anticancer: Research has been conducted on pyrazole derivatives for their potential as anticancer agents, with some compounds showing inhibitory effects on cancer cell lines.[9]
-
Agrochemicals: This compound serves as an important intermediate in the synthesis of herbicides and fungicides, contributing to crop protection.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 1134-50-5 [sigmaaldrich.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 5-苯基-1H-吡唑-4-羧酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-Phenyl-1H-pyrazole-4-carboxylic acid, a crucial scaffold in medicinal chemistry and drug development. This document details key synthetic strategies, providing in-depth experimental protocols and comparative quantitative data to aid in the selection and optimization of manufacturing processes.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. These compounds form the core structure of numerous drugs, including the anti-inflammatory agent Celecoxib and various kinase inhibitors. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide will focus on the most prevalent and practical synthetic routes, including the Vilsmeier-Haack reaction followed by oxidation, and the cyclocondensation of dicarbonyl compounds followed by hydrolysis.
Core Synthetic Pathways
Two primary and well-established routes for the synthesis of this compound are outlined below.
Pathway 1: Vilsmeier-Haack Reaction and Subsequent Oxidation
This two-step pathway involves the initial formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by its oxidation to the desired carboxylic acid.
Pathway 2: Cyclocondensation and Ester Hydrolysis
This pathway involves the direct formation of the pyrazole ring with a carboxylate group at the 4-position through a cyclocondensation reaction, followed by hydrolysis of the resulting ester.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions in the described synthetic pathways, allowing for a direct comparison of their efficiencies.
Table 1: Vilsmeier-Haack Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetophenone Phenylhydrazone | Vilsmeier Reagent | POCl₃, DMF | DMF | 0 to 80 | 4 h | Good | [1] |
| Substituted Phenylhydrazones | Vilsmeier Reagent | POCl₃, DMF | Acetonitrile | 0 to RT | 10-60 min (Sonication) | Good | [2] |
| Substituted Phenylhydrazones | Vilsmeier Reagent | POCl₃, DMF | Acetonitrile | N/A | 5-15 min (Microwave) | Good | [2] |
| N'-(1-phenylethylidene)benzohydrazide | Vilsmeier Reagent | POCl₃, DMF | DMF | 60-65 | 4 h | Good | [3] |
Table 2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde
| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | Water/Pyridine | N/A | N/A | Good | [4] |
| Phenyl-1H-pyrazole-4-carbaldehydes | N/A | N/A | 80 | 1 h | 48-85 | [5] |
| Phenyl-1H-pyrazole-4-carbaldehydes | N/A | N/A | 80 (Microwave, 150W) | 2 min | 62-92 | [5] |
Table 3: Cyclocondensation to Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl 2-(ethoxymethylene)acetoacetates | Phenylhydrazine | N/A | N/A | N/A | N/A | General Method[6] |
| Ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate | tert-butyl hydrazine HCl | Ethanol | Reflux | 2 h | Good | [7] |
Table 4: Hydrolysis of Pyrazole-4-carboxylic Acid Esters
| Reactant | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | NaOH | Methanol | Reflux | 1 h | Good | [6] |
| General Esters | Dilute Acid (e.g., HCl) | Water | Reflux | N/A | N/A | General Method[8] |
| General Esters | Dilute Base (e.g., NaOH) | Water | Reflux | N/A | N/A | General Method[8] |
Experimental Protocols
Pathway 1: Vilsmeier-Haack Reaction and Oxidation
Methodology: To a solution of acetophenone (0.019 mol) in 60 mL of ethanol, phenylhydrazine hydrochloride (0.028 mol) and concentrated acetic acid (1 mL) are added. The reaction mixture is then refluxed for 1 hour. After cooling, the precipitate is filtered, washed with ethanol, and dried under vacuum to yield the acetophenone phenylhydrazone.[9]
Methodology: Phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise to an ice-cold, stirred solution of acetophenone phenylhydrazone (1.0 mmol) in dry N,N-dimethylformamide (DMF, 4 mL). The reaction mixture is allowed to warm to room temperature and then heated at 80°C for 4 hours. The resulting mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution. The mixture is left standing overnight. The pale yellow precipitate of 1-Phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration and purified by flash column chromatography.[1]
Methodology (Conventional Heating): A mixture of 1-Phenyl-1H-pyrazole-4-carbaldehyde and potassium permanganate (KMnO₄) in a water-pyridine solvent system is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.[4][5]
Methodology (Microwave-Assisted): A solution of 1-Phenyl-1H-pyrazole-4-carbaldehyde in an appropriate solvent is subjected to microwave irradiation at 80°C (150W) for 2 minutes in the presence of an oxidizing agent. This method significantly reduces the reaction time and can improve the yield.[5]
Pathway 2: Cyclocondensation and Hydrolysis
Methodology: A mixture of ethyl 2-(ethoxymethylene)-3-oxobutanoate, phenylhydrazine, and a suitable solvent such as ethanol is stirred, often with gentle heating or at room temperature. The cyclocondensation reaction proceeds to form the ethyl 1-phenyl-1H-pyrazole-4-carboxylate. The product can be isolated by removal of the solvent and purification by crystallization or chromatography.[6]
Methodology (Alkaline Hydrolysis): Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is heated under reflux with a dilute solution of sodium hydroxide in a water/ethanol mixture. The reaction is monitored until the ester is fully consumed. After cooling, the reaction mixture is acidified with a dilute strong acid (e.g., HCl) to precipitate the this compound, which is then collected by filtration, washed with water, and dried.[6][8]
Conclusion
This guide has detailed the primary synthetic routes to this compound, a compound of significant interest to the pharmaceutical industry. The Vilsmeier-Haack/oxidation pathway offers a reliable and well-documented method, while the cyclocondensation/hydrolysis route provides a more direct approach to the pyrazole core. The choice of synthetic route will depend on factors such as starting material availability, scalability, and desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and process chemists in the development of efficient and robust syntheses for this important heterocyclic building block.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. degres.eu [degres.eu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 7. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Spectroscopic Profile of 1-Phenyl-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this molecule.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₂[1]
-
Molecular Weight: 188.18 g/mol [1]
-
CAS Number: 1134-50-5
-
Melting Point: 222-227 °C
Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources and represents the expected values for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound in a suitable solvent such as DMSO-d₆ are summarized below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8.4 | singlet | 1H | Pyrazole H-5 |
| ~8.0 | singlet | 1H | Pyrazole H-3 |
| ~7.8 - 7.9 | multiplet | 2H | Phenyl H-2', H-6' (ortho) |
| ~7.5 - 7.6 | multiplet | 2H | Phenyl H-3', H-5' (meta) |
| ~7.3 - 7.4 | multiplet | 1H | Phenyl H-4' (para) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~163 - 165 | Carboxylic acid carbon (-COOH) |
| ~140 | Pyrazole C-5 |
| ~139 | Phenyl C-1' |
| ~132 | Pyrazole C-3 |
| ~129 | Phenyl C-3', C-5' |
| ~127 | Phenyl C-4' |
| ~120 | Phenyl C-2', C-6' |
| ~115 | Pyrazole C-4 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The solid-state FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch of carboxylic acid |
| ~1700 | Strong | C=O stretch of carboxylic acid |
| ~1600, ~1500, ~1450 | Medium to Strong | C=C stretching of aromatic rings (phenyl and pyrazole) |
| ~1300 | Medium | C-O stretch of carboxylic acid |
| ~950 - 910 | Medium, Broad | O-H bend of carboxylic acid |
| ~760, ~690 | Strong | C-H out-of-plane bending of monosubstituted benzene |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 188 | High | [M]⁺, Molecular ion[1] |
| 171 | Moderate | [M - OH]⁺ |
| 143 | Moderate | [M - COOH]⁺ |
| 77 | High | [C₆H₅]⁺, Phenyl cation[1] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as deuterated chloroform (CDCl₃) with a small amount of deuterated methanol (CD₃OD) to aid solubility can also be used.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 (or more, as needed for good signal-to-noise)
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16).
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
EI-MS Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: m/z 40-400.
-
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This comprehensive guide provides the essential spectroscopic data and methodologies for the analysis of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 1-Phenyl-1H-pyrazole-4-carboxylic acid. This analysis is supported by a compilation of crystallographic data from closely related analogs, detailed spectroscopic information, and established experimental protocols. Furthermore, this document elucidates the role of this molecule as a potent inhibitor of xanthine oxidoreductase, a key enzyme in purine metabolism, and presents a putative inhibitory mechanism. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Conformation
The planarity of the pyrazole ring is a consistent feature, though the orientation of the phenyl ring relative to it can vary depending on the substitution pattern and crystal packing forces. This rotational flexibility is a key determinant of the molecule's interaction with biological targets.
Crystallographic Data Summary
The following table summarizes key geometric parameters (bond lengths, bond angles, and dihedral angles) derived from the crystal structures of closely related analogs of this compound. These values provide a reliable estimation of the geometry of the title compound.
| Parameter | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid[1] | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid[2] |
| Selected Bond Lengths (Å) | |||
| N1-N2 | 1.365(2) | 1.371(3) | 1.378(2) |
| N1-C5 | 1.381(2) | 1.385(3) | 1.389(2) |
| N2-C3 | 1.325(2) | 1.321(3) | 1.332(2) |
| C3-C4 | 1.423(3) | 1.428(4) | 1.435(3) |
| C4-C5 | 1.389(3) | 1.392(4) | 1.395(3) |
| C4-C(carboxyl) | 1.478(3) | 1.482(4) | 1.491(3) |
| C(carboxyl)-O1 | 1.258(2) | 1.261(3) | 1.255(2) |
| C(carboxyl)-O2 | 1.265(2) | 1.269(3) | 1.272(2) |
| N1-C(phenyl) | 1.428(2) | 1.431(3) | 1.433(2) |
| Selected Bond Angles ( °) | |||
| C5-N1-N2 | 111.9(1) | 111.7(2) | 111.5(1) |
| N1-N2-C3 | 105.8(1) | 106.0(2) | 106.2(1) |
| N2-C3-C4 | 111.3(2) | 111.1(2) | 110.9(2) |
| C3-C4-C5 | 104.9(2) | 105.1(2) | 105.3(2) |
| C4-C5-N1 | 106.1(2) | 106.1(2) | 106.1(2) |
| Dihedral Angle ( °) | |||
| Phenyl ring vs. Pyrazole ring | 48.13(3) | 64.05(13) | 48.7 - 51.5 |
Spectroscopic Characterization
Spectroscopic techniques are crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3300-2500 (broad) | O-H stretch | Characteristic of a carboxylic acid dimer due to hydrogen bonding.[4][5] |
| ~3100 | C-H stretch (aromatic) | Aromatic C-H vibrations of the phenyl and pyrazole rings.[4] |
| ~1710 | C=O stretch | Carbonyl stretch of the carboxylic acid, typically observed for hydrogen-bonded dimers.[5] |
| 1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations from both the phenyl and pyrazole moieties. |
| ~1300-1200 | C-O stretch | Stretching vibration of the C-O bond in the carboxylic acid. |
| ~900-650 | C-H bend (out-of-plane) | Bending vibrations of the aromatic C-H bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
¹H NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8.3 | singlet | 1H | H5 of the pyrazole ring |
| ~7.9 | singlet | 1H | H3 of the pyrazole ring |
| ~7.7 | multiplet | 2H | ortho-protons of the phenyl ring |
| ~7.5 | multiplet | 2H | meta-protons of the phenyl ring |
| ~7.3 | multiplet | 1H | para-proton of the phenyl ring |
¹³C NMR (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carboxylic acid carbon (-COOH) |
| ~140 | C5 of the pyrazole ring |
| ~138 | Quaternary carbon of the phenyl ring attached to N1 |
| ~130 | C3 of the pyrazole ring |
| ~129 | meta-carbons of the phenyl ring |
| ~127 | para-carbon of the phenyl ring |
| ~120 | ortho-carbons of the phenyl ring |
| ~115 | C4 of the pyrazole ring |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process: the formation of the pyrazole ring followed by oxidation. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][5]
This step typically follows the Vilsmeier-Haack reaction.
-
Reactants: A substituted acetophenone phenylhydrazone is reacted with a Vilsmeier reagent (e.g., a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).
-
Procedure (Conventional): The phenylhydrazone is dissolved in DMF. POCl₃ is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is then heated (e.g., at 70-80 °C) for several hours. After cooling, the mixture is poured into ice water and neutralized to precipitate the product.
-
Procedure (Microwave-Assisted): The reactants are mixed in a suitable solvent in a microwave reactor vial. The mixture is irradiated at a set temperature (e.g., 60 °C) and power (e.g., 50 W) for a short duration (e.g., 5 minutes).[5]
The carbaldehyde from Step 1 is oxidized to the corresponding carboxylic acid.
-
Oxidizing Agent: Common oxidizing agents include potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Procedure (Conventional): The 1-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in a suitable solvent (e.g., acetone or a mixture of t-butanol and water). The oxidizing agent is added portion-wise, and the reaction is stirred at room temperature or with gentle heating for several hours until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated by filtration and purified by recrystallization.
-
Procedure (Microwave-Assisted): The carbaldehyde and oxidizing agent are mixed in a microwave reactor vial and irradiated at a specific temperature (e.g., 80 °C) and power (e.g., 150 W) for a very short time (e.g., 2 minutes).[5]
Spectroscopic Analysis Protocol
-
Sample Preparation: For NMR analysis, dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For IR analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film or in solution.
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-200 ppm) and a larger number of scans are typically required.
-
IR Spectroscopy: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or solvent, which is then subtracted from the sample spectrum.
Biological Activity: Inhibition of Xanthine Oxidoreductase
Derivatives of this compound have been identified as potent inhibitors of xanthine oxidoreductase (XOR), also known as xanthine dehydrogenase. This enzyme plays a critical role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a condition associated with gout.
Mechanism of Inhibition
Kinetic studies have shown that these pyrazole derivatives act as mixed-type inhibitors of xanthine oxidoreductase. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, likely at a site distinct from the active site (an allosteric site), thereby reducing the catalytic efficiency of the enzyme.
Molecular docking studies suggest that the carboxylic acid moiety is crucial for binding, forming key interactions with amino acid residues in the enzyme's active site or a nearby pocket.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its structural features and biological activity. Its conformation, characterized by a variable dihedral angle between the phenyl and pyrazole rings, allows for conformational adaptability in binding to biological targets. The established synthetic routes provide efficient access to this and related compounds for further investigation. The potent inhibition of xanthine oxidoreductase highlights its therapeutic potential in the management of hyperuricemia and gout. This technical guide provides a foundational understanding of this important molecule for researchers and professionals in the field of drug discovery and development.
References
The Genesis of a New Insecticidal Era: A Technical Guide to the Discovery and History of Phenylpyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless arms race between humans and insect pests has driven the continuous evolution of chemical control agents. The emergence of widespread resistance to existing insecticide classes necessitated the discovery of novel modes of action. Phenylpyrazole insecticides emerged in this context as a potent and versatile class of compounds, fundamentally altering the landscape of pest management. This in-depth technical guide explores the discovery and history of phenylpyrazole compounds, providing a comprehensive overview of their synthesis, mechanism of action, and biological activity.
A History Forged in Response to Resistance
The development of phenylpyrazole insecticides was a direct response to the growing problem of insect resistance to then-mainstream chemicals like organophosphates, carbamates, and pyrethroids.[1][2][3] This resistance rendered many existing products ineffective, creating an urgent need for insecticides with a novel mode of action. The central chemical feature of this new class is a pyrazole ring with a phenyl group attached to one of the nitrogen atoms.[1][2]
The breakthrough in this class came with the discovery and development of fipronil by Rhône-Poulenc between 1985 and 1987.[4] Fipronil was commercially launched in 1993 and quickly became a cornerstone of the phenylpyrazole insecticide market due to its broad-spectrum efficacy against a wide range of agricultural and urban pests.[4] Following the success of fipronil, other notable phenylpyrazole insecticides were developed, including ethiprole, pyriprole, and pyrafluprole, each with unique substitution patterns influencing their insecticidal spectrum and environmental profile.
Mechanism of Action: A Blockade of the Nervous System
The insecticidal efficacy of phenylpyrazole compounds stems from their unique mode of action: the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl) in insect neurons.[2][5] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal firing.
Phenylpyrazoles bind to a site within the chloride channel of the insect GABA receptor, distinct from the GABA binding site itself.[5] This binding event blocks the influx of chloride ions, effectively preventing the inhibitory action of GABA. The result is a state of uncontrolled neuronal excitation, leading to convulsions, paralysis, and ultimately the death of the insect.[4] The selectivity of phenylpyrazole insecticides for insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[4]
Figure 1: Phenylpyrazole signaling pathway at the GABA receptor.
Quantitative Analysis of Insecticidal Activity
The potency of phenylpyrazole compounds varies depending on the specific chemical structure, target insect species, and life stage. The following tables summarize key quantitative data for fipronil and other representative phenylpyrazoles, providing a comparative overview of their insecticidal activity.
| Compound | Target Pest | Life Stage | Assay Method | LC50 | Reference |
| Fipronil | Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | Leaf Dip | 0.31 mg/L | [6] |
| Fipronil | Haemaphysalis bispinosa (Tick) | Adult | Adult Immersion | 0.53 ppm | [7] |
| Fipronil | Lucilia sericata (Blowfly) | 1st Instar Larvae | Ingestion | 0.14 ppm | [4] |
| Fipronil | Strategus aloeus (Rhinoceros Beetle) | Adult | Diet Incorporation | 12.5 µL/mL | [8] |
| Ethiprole | Laodelphax striatellus (Small Brown Planthopper) | N/A | N/A | Varies | [9] |
| Pyriprole | N/A | N/A | N/A | N/A | N/A |
| Flufiprole | Laodelphax striatellus (Small Brown Planthopper) | N/A | N/A | Varies | [9] |
| Compound | Target Receptor/Cell Line | Assay | IC50/Ki | Reference |
| Fipronil | House Fly Head Membranes | [3H]EBOB Binding | 2-20 nM | N/A |
| Fipronil | Human GABA-A Receptors | Electrophysiology | Varies | [10] |
| Ethiprole | Human Recombinant β3 Homomer | [3H]EBOB Binding | N/A | N/A |
| Phenylpyrazole Analogs | Mythimna separata | Ryanodine Receptor Agonist | LC50 = 0.20 mg/L (for compound II5) | [11] |
Experimental Protocols
Synthesis of Phenylpyrazole Compounds
The synthesis of phenylpyrazole insecticides typically involves the construction of the core pyrazole ring followed by the introduction of the characteristic substituents. The following is a generalized workflow and a specific example for the synthesis of fipronil.
Figure 2: General workflow for phenylpyrazole synthesis.
Example: Synthesis of Fipronil
A common synthetic route to fipronil involves the reaction of 3-cyano-5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with trifluoromethyl sulfinyl chloride.[12]
-
Step 1: Preparation of 3-cyano-5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This intermediate is synthesized through a multi-step process, often starting from 2,6-dichloro-4-trifluoromethylaniline.
-
Step 2: Sulfenylation: The pyrazole intermediate is reacted with trifluoromethyl sulfinyl chloride in a suitable solvent, such as ethylene dichloride, often in the presence of a base to neutralize the HCl byproduct. The reaction temperature is typically controlled to avoid side reactions.[12]
-
Step 3: Work-up and Purification: After the reaction is complete, the mixture is quenched, and the crude product is extracted. Purification is achieved through recrystallization from a suitable solvent, such as toluene, to yield high-purity fipronil.[12]
Biological Assays
1. Insecticidal Activity Bioassays
-
Leaf-Dip Bioassay: This method is commonly used for assessing the toxicity of insecticides to foliage-feeding insects.[13][14][15]
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
Excise leaf discs from an appropriate host plant.
-
Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.[16]
-
Allow the leaf discs to air dry.
-
Place each treated leaf disc in a petri dish containing a moistened filter paper.
-
Introduce a known number of test insects (e.g., 10-20 larvae) into each petri dish.
-
Seal the petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).
-
Assess mortality at predetermined time points (e.g., 24, 48, 72 hours). Moribund insects that are unable to move are often considered dead.
-
Calculate LC50 values using probit analysis.
-
-
Adult Vial Test: This method is suitable for assessing the contact toxicity of insecticides to adult insects.[17][18]
-
Prepare serial dilutions of the technical grade insecticide in a volatile solvent like acetone.
-
Coat the inside of glass scintillation vials with a known volume (e.g., 0.5 mL) of each insecticide dilution.[17]
-
Roll the vials on a hot dog roller (with the heat off) until the solvent has completely evaporated, leaving a uniform film of the insecticide.[19]
-
Introduce a known number of adult insects into each treated vial.
-
Cap the vials (with ventilation) and hold them at a constant temperature.
-
Record mortality at specified time intervals.
-
Determine the LC50 value through probit analysis.
-
2. Electrophysiological Assays
-
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes: This technique is used to study the effect of phenylpyrazoles on GABA receptors expressed in a heterologous system.[10][20]
-
Prepare cRNA of the desired GABA receptor subunits.
-
Inject the cRNA into Xenopus laevis oocytes and incubate for 24-48 hours to allow for receptor expression.[20]
-
Place an oocyte in a recording chamber and impale it with two microelectrodes filled with a high-potassium solution.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with a solution containing GABA to elicit a baseline current response.
-
Co-apply the phenylpyrazole compound with GABA and record the change in the current response.
-
Analyze the data to determine the IC50 of the compound.
-
3. Radioligand Binding Assays
-
Competitive Binding Assay with [3H]EBOB: This assay is used to determine the affinity of phenylpyrazoles for the picrotoxin binding site on the GABA receptor.
-
Membrane Preparation: Homogenize insect heads or neuronal tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[21]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand [3H]ethynylbicycloorthobenzoate ([3H]EBOB), and varying concentrations of the unlabeled phenylpyrazole compound.[7]
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[21]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the phenylpyrazole compound that inhibits 50% of the specific binding of [3H]EBOB (IC50) and calculate the inhibitory constant (Ki).[7]
-
Conclusion
The discovery of phenylpyrazole compounds marked a significant advancement in insecticide chemistry, providing a much-needed tool to combat insecticide resistance. Their unique mode of action, targeting the insect GABA receptor, has made them highly effective against a broad spectrum of pests. The continued exploration of the phenylpyrazole scaffold through structure-activity relationship studies holds the promise of developing next-generation insecticides with improved efficacy, selectivity, and environmental safety profiles. This technical guide provides a foundational understanding of the history, mechanism, and evaluation of this important class of insecticides, serving as a valuable resource for researchers and professionals in the field of drug and pesticide development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 3. Phenylpyrazole insecticides [a.osmarks.net]
- 4. Fipronil - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 10. Design, Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Incorporating 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Graphviz [graphviz.org]
- 12. Leaf dip bioassay [bio-protocol.org]
- 13. rjas.org [rjas.org]
- 14. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 15. irac-online.org [irac-online.org]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.lsu.edu [repository.lsu.edu]
- 18. google.com [google.com]
- 19. GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into 1-Phenyl-1H-pyrazole-4-carboxylic Acid: A Theoretical and Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document synthesizes findings from various studies, focusing on the synthesis, spectroscopic characterization, and in-depth computational analysis of this class of compounds. Key areas covered include Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking studies to elucidate the structural, electronic, and biological properties of this compound and its analogues.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they form the core structure of numerous biologically active molecules.[6] Their prevalence in approved drugs highlights their importance as a "privileged scaffold" in drug discovery.[7][8] The functionalization of the pyrazole ring, such as the introduction of a phenyl group at the 1-position and a carboxylic acid at the 4-position, can significantly modulate its physicochemical and pharmacological properties. Theoretical and computational studies provide invaluable insights into the molecular structure, reactivity, and potential biological interactions of these compounds, guiding the rational design of new therapeutic agents.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various methods. A common approach involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by functional group transformations. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to yield the corresponding ethyl ester, which is then hydrolyzed to the carboxylic acid.[6] Microwave-assisted organic synthesis (MAOS) has also been shown to be an efficient method for the preparation of pyrazole derivatives, offering reduced reaction times and improved yields compared to conventional heating methods.[7][8]
General Experimental Protocol for Synthesis
A representative synthesis for a derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is as follows:
-
Ester Formation: A mixture of ethyl 2-formyl-3-oxobutanoate and phenylhydrazine in ethanol is refluxed for several hours.
-
Hydrolysis: The resulting ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is then hydrolyzed using a base, such as sodium hydroxide, in an aqueous ethanol solution.
-
Acidification: The reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure compound.[6]
The final product is typically a white crystalline solid.[6]
Caption: Synthetic workflow for a this compound derivative.
Spectroscopic and Thermal Characterization
The synthesized compounds are characterized using various spectroscopic and analytical techniques.
-
FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum provides information about the functional groups present in the molecule. Key vibrational bands include the O-H stretching of the carboxylic acid, C-H stretching of the aromatic and methyl groups, and the C=O stretching of the carboxylic acid.[6]
-
NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the molecular structure. The chemical shifts of the protons and carbons in the phenyl and pyrazole rings, as well as the carboxylic acid and any other substituents, are assigned.[6]
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.[6]
Computational Studies
Computational chemistry plays a crucial role in understanding the properties of this compound at a molecular level. Density Functional Theory (DFT) is a widely used method for these investigations.
DFT Calculations: Methodology
DFT calculations are typically performed using software packages like Gaussian.[9][10] A common methodology involves:
-
Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) or TZ2P).[6][11][12]
-
Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[9] The calculated vibrational frequencies can be compared with experimental FT-IR data.[6]
-
Electronic Properties: Various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.[13][14]
Caption: A typical workflow for DFT calculations.
Structural Parameters
DFT calculations provide optimized geometrical parameters such as bond lengths and bond angles. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the molecule is non-planar, with a significant dihedral angle between the phenyl and pyrazole rings.[6]
Table 1: Selected Calculated vs. Experimental Geometrical Parameters for a Derivative
| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) |
| Bond Length (Å) | C=O | 1.21 | 1.22 |
| C-O | 1.36 | 1.32 | |
| N-N | 1.37 | 1.36 | |
| Bond Angle (°) | O-C-O | 122.5 | 123.1 |
| C-N-N | 111.8 | 111.5 | |
| Dihedral Angle (°) | Phenyl-Pyrazole | ~64 | ~57 |
Note: Data presented is for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its ester as representative examples.[6]
Spectroscopic Data Analysis
Calculated vibrational frequencies and NMR chemical shifts can be compared with experimental data to validate the computational model and aid in the assignment of spectral features.[6]
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for a Derivative
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |
| O-H stretch | 3419 | 3632 |
| C-H stretch (aromatic) | 2978 | 2968-3100 |
| C=O stretch | 1680 | 1720 |
Note: Data presented is for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid as a representative example.[6]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[15][16] A smaller energy gap suggests higher reactivity. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, both the HOMO and LUMO are delocalized over the phenyl and pyrazole rings.[6]
Table 3: Calculated HOMO-LUMO Energies and Related Parameters for a Derivative
| Parameter | Value (eV) |
| EHOMO | -6.266 |
| ELUMO | -2.249 |
| Energy Gap (ΔE) | 4.017 |
Note: Data presented is for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid calculated at the B3LYP/TZ2P level of theory.[6]
Molecular Electrostatic Potential (MEP)
The MEP map is a useful tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor).
Molecular Docking Studies and Biological Potential
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18][19] It is widely used in drug design to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme.[17][18][19]
Docking Methodology
A typical molecular docking workflow includes:
-
Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the ligand (this compound) is generated and its energy is minimized.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to place the ligand into the binding site of the target protein and score the different binding poses.[17][18][19]
-
Analysis: The results are analyzed to identify the most favorable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Caption: General workflow for molecular docking studies.
Potential Biological Targets
Derivatives of pyrazole have been shown to be potential inhibitors of various protein targets, including receptor tyrosine kinases and protein kinases, which are implicated in cancer.[17][18][19] Docking studies have been performed on pyrazole derivatives with targets such as VEGFR-2, Aurora A, and CDK2.[17][18] The results of these studies indicate that pyrazole derivatives can bind effectively within the active sites of these proteins, suggesting their potential as anticancer agents.
Conclusion
The theoretical and computational studies of this compound and its analogues provide a wealth of information regarding their synthesis, structure, and potential biological activity. DFT calculations have proven to be a powerful tool for elucidating the geometric and electronic properties of these molecules, with good agreement between theoretical and experimental data. Frontier molecular orbital analysis offers insights into their reactivity, while molecular docking studies have identified potential protein targets, paving the way for the development of new therapeutic agents based on the pyrazole scaffold. This guide highlights the synergy between experimental and computational approaches in modern drug discovery and provides a solid foundation for further research into this promising class of compounds.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. abhipublications.org [abhipublications.org]
- 6. uomphysics.net [uomphysics.net]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. asrjetsjournal.org [asrjetsjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uomphysics.net [uomphysics.net]
- 14. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 1-Phenyl-1H-pyrazole-4-carboxylic acid (CAS No: 1134-50-5), a compound often utilized in chemical synthesis and pharmaceutical research. The following sections detail the material's hazards, recommended safety precautions, and procedures for its proper management in a laboratory setting.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple suppliers.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
-
(GHS07)[4]
Precautionary Statements:
A comprehensive list of precautionary statements is provided to ensure safe handling and response.[1][2][3][4][5]
Table 2: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][4] |
| P264 | Wash skin thoroughly after handling.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P317 | If eye irritation persists: Get medical help.[2] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][4] |
| P405 | Store locked up.[2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][4] |
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂[1] |
| Molecular Weight | 188.18 g/mol [1] |
| Appearance | Solid |
| Melting Point | Not explicitly available for this compound, but a similar compound, 1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 203-208°C.[6] |
| Boiling Point | Not explicitly available for this compound, but a similar compound, 1-methyl-1H-pyrazole-4-carboxylic acid, has a predicted boiling point of 306.9 ± 15.0°C.[6] |
| pKa | Not explicitly available for this compound, but a similar compound, 1-methyl-1H-pyrazole-4-carboxylic acid, has a predicted pKa of 3.88 ± 0.10.[6] |
Section 3: Experimental Protocols
While specific experimental protocols for the toxicological testing of this compound are not publicly available, this section outlines generalized, best-practice methodologies for handling and safety procedures based on information from safety data sheets.
3.1. General Handling Protocol
This protocol is designed to minimize exposure during routine laboratory work.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[3][7][8] Ensure that eyewash stations and safety showers are readily accessible.[8][9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[3]
-
Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[7]
3.2. Accidental Release Measures
In the event of a spill, follow these steps to ensure safe cleanup.
-
Personal Precautions: Evacuate non-essential personnel.[3][7] Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and prevent contact with the substance.[3][7]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[7]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[3][7][8]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
3.3. First-Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
-
General Advice: Move the victim to fresh air. If symptoms persist, seek medical attention. Provide the safety data sheet to the attending physician.[9]
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2][7] Call a physician or poison control center immediately.[2]
Section 4: Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure safety.
Table 4: Storage and Stability Information
| Parameter | Recommendation |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[3][8] Keep the container tightly closed.[2][4][8] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) under an inert atmosphere.[11][12] It is best to consult the supplier-specific recommendations. |
| Stability | Stable under normal conditions.[8] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[8][9] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8] |
| Hazardous Polymerization | Does not occur.[8][9] |
Section 5: Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key safety and handling procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for responding to an accidental spill.
Caption: First-aid response workflow for different exposure routes.
References
- 1. This compound | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. biosynth.com [biosynth.com]
- 5. aksci.com [aksci.com]
- 6. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. aaronchem.com [aaronchem.com]
- 12. vibrantpharma.com [vibrantpharma.com]
An In-Depth Technical Guide to 1-Phenyl-1H-pyrazole-4-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenyl-1H-pyrazole-4-carboxylic acid and its known derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Compound: this compound
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C4 position. This core structure has proven to be a versatile scaffold for the development of a wide range of biologically active molecules.
Chemical Structure:
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol
-
CAS Number: 1134-50-5
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The classical Knorr pyrazole synthesis and modern microwave-assisted organic synthesis (MAOS) are among the most common methods.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound derivatives, starting from substituted acetophenones.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid [1]
-
Hydrazone Formation: para-substituted acetophenone (20 mmol) is reacted with phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol) in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine.
-
Cyclization and Formylation: The resulting hydrazine is dissolved in a cold mixture of DMF (20 mL) and POCl₃ (16 mL) and stirred at 50-60°C for 5 hours. The mixture is then poured into ice-cold water and neutralized with a saturated sodium hydroxide solution. The solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
-
Oxidation: The pyrazole-4-carbaldehyde (7 mmol) is dissolved in acetone and added to a mixture of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol) in ice-cold water. The reaction is stirred for 2 hours at 0°C and then 2 hours at room temperature. The acetone is removed under reduced pressure, and the product is extracted with ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried, and concentrated to give 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [2]
A comparison of conventional and microwave-assisted synthesis has shown that MAOS significantly reduces reaction times and improves yields.[2] For the synthesis of phenyl-1H-pyrazoles, a mixture of the appropriate reactants is subjected to microwave irradiation at 60°C for 5 minutes at 50W, resulting in yields of 91-98%.[2]
Protocol 3: Synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide [1]
-
To a stirred solution of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (1 mmol) and triethylamine (2 mmol) in DMF (12 mL), a mixture of EDCI (1 mmol) and HOBt (1 mmol) is added.
-
The reaction is stirred at room temperature for 30 minutes.
-
A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) in DMF (5 mL) is then added to the reaction mixture.
-
The reaction progress is monitored by TLC. Upon completion, the crude product is obtained and recrystallized from DMF to afford the pure product.
Biological Activities and Known Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Xanthine Oxidase Inhibition
A diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR), a key enzyme in purine metabolism. Elevated levels of uric acid, the product of XOR-catalyzed reactions, are associated with hyperuricemia and gout. Several of these derivatives have shown potent XOR inhibition at the nanomolar level.[3]
Table 1: Xanthine Oxidase Inhibitory Activity of 1-Phenyl-pyrazole-4-carboxylic Acid Derivatives [3]
| Compound | IC₅₀ (nM) |
| 16c | 5.7 |
| 16d | 5.7 |
| 16f | 4.2 |
| Febuxostat (control) | 5.4 |
Kinetic studies have indicated that some of these compounds, such as 16c, act as mixed-type inhibitors of XOR.[3] Molecular docking studies suggest that these inhibitors bind to the active site of XOR, with the carboxylic acid group forming key interactions with residues such as Arg880 and Thr1010.
ALKBH1 Inhibition and Anticancer Activity
Derivatives of 1H-pyrazole-4-carboxylic acid have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1.[4] Dysregulation of ALKBH1 is linked to the development of certain cancers, including gastric cancer.[4] Inhibition of ALKBH1 by these derivatives leads to an increase in 6mA levels, inhibition of cancer cell viability, and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[4]
Table 2: Anticancer Activity of 1-Phenyl-1H-pyrazole Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 | HepG2 (Liver) | 9.13 | |
| Compound 7 | A549 (Lung) | 6.52 | |
| Compound 7 | PC3 (Prostate) | 9.13 | |
| Compound 7 | MCF-7 (Breast) | 16.52 | |
| Pyrazole derivative | K562 (Leukemia) | 0.5 | |
| Pyrazole derivative | K562 (Leukemia) | 3.0 | |
| Pyrazole derivative | A549 (Lung) | 8.0 | |
| Pyrazole derivative | HeLa (Cervical) | 9.8 | |
| Pyrazole derivative | MCF-7 (Breast) | 5.8 |
The proposed mechanism involves the ALKBH1-induced demethylation of 6mA sites in the binding sequences of Nuclear Respiratory Factor 1 (NRF1). This demethylation inhibits the NRF1-driven transcription of downstream targets, including genes involved in the AMPK signaling pathway, ultimately suppressing AMPK signaling and promoting a metabolic shift that facilitates tumorigenesis.
Other Biological Activities
Derivatives of this compound have also been investigated for a variety of other biological activities, including:
-
Anti-HIV Activity: Structure-activity relationship studies have led to the development of phenylpyrazole derivatives with potent anti-HIV activity.
-
Antibacterial and Antifungal Activity: Various pyrazole derivatives have shown promising activity against a range of bacterial and fungal strains.
-
Anti-inflammatory Activity: Some derivatives have exhibited significant anti-inflammatory properties.
-
Antitubercular Activity: Certain pyrazole derivatives have been identified as potential antitubercular agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.
-
For Xanthine Oxidase Inhibition: The presence of the carboxylic acid group is crucial for potent inhibitory activity, as it forms key interactions in the enzyme's active site.
-
For Anticancer Activity: The specific substitutions on the phenyl ring and modifications at other positions of the pyrazole core significantly influence the cytotoxic potency against different cancer cell lines. For instance, incorporating an arylidene moiety at the 4-position of the pyrazole ring has been shown to enhance cytotoxic activity.
-
For Anti-HIV Activity: Optimization of the benzyl group and the pyrazole ring has led to derivatives with significantly improved potency.
Conclusion
This compound and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents. Further research into the synthesis, biological evaluation, and mechanistic understanding of these compounds holds significant promise for the discovery of novel drugs for a variety of diseases.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activities of Pyrazole-Based Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties have established it as a "privileged scaffold" in drug discovery, leading to a wide array of compounds with diverse and potent biological activities.[3][4] Pyrazole derivatives are integral to numerous FDA-approved drugs and are continuously explored for new therapeutic applications.[4][5][6] This technical guide provides a comprehensive overview of the principal biological activities of pyrazole-based compounds, including their anticancer, antimicrobial, and anti-inflammatory effects. It summarizes key quantitative data, details common experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development in this field.
Introduction: The Pyrazole Scaffold
The pyrazole ring's structure allows for versatile substitution patterns, which can be tailored to modulate a compound's pharmacokinetic and pharmacodynamic properties.[7][8] This structural versatility is a key reason for the broad spectrum of pharmacological activities observed in its derivatives, ranging from enzyme inhibition to receptor antagonism.[2][9][10][11][12] Commercially successful drugs like Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Ruxolitinib (a JAK inhibitor) highlight the therapeutic significance of this heterocyclic core.[4][13][14] This document will delve into the major therapeutic areas where pyrazole derivatives have shown significant promise.
Anticancer Activities
Pyrazole derivatives exhibit remarkable anticancer effects through various mechanisms of action, including the inhibition of kinases crucial for cell division, interaction with DNA, and disruption of microtubule dynamics.[7][8][15]
Mechanism of Action
The anticancer efficacy of pyrazoles often stems from their ability to act as competitive inhibitors at the ATP-binding sites of protein kinases.[16] Key targets include:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2, these compounds can halt cell cycle progression and induce apoptosis.[7][15]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR-2 kinase blocks angiogenesis, a critical process for tumor growth and metastasis.[7]
-
Other Kinases: Pyrazoles have also been developed as inhibitors of EGFR, BTK, BRAF V600E, and PI3K, demonstrating their broad applicability in oncology.[7]
-
DNA Binding and Topoisomerase Inhibition: Some derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, leading to cell cycle arrest at the G2/M phase and apoptosis.[7]
-
Tubulin Polymerization Inhibition: Certain pyrazole analogues can interfere with microtubule formation, which is essential for creating the mitotic spindle during cell division.[17][18]
A simplified diagram illustrating common anticancer mechanisms is provided below.
Caption: Key anticancer mechanisms of pyrazole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of various pyrazole derivatives has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used for comparison.
| Compound Class/Reference | Target Cell Line(s) | Key IC₅₀ Values (µM) | Standard Drug (IC₅₀, µM) | Reference |
| Polysubstituted Pyrazole | HepG2 | 2.0 | Cisplatin (5.5) | [7] |
| Indole-Pyrazole Hybrid | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin (24.7–64.8) | [7] |
| Pyrazole Carbaldehyde | MCF-7 | 0.25 | Doxorubicin (0.95) | [7] |
| Pyrazolone-Pyrazole | MCF-7 | 16.50 | Tamoxifen (23.31) | [7] |
| Pyrazole-Benzothiazole | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | [7] |
| Isolongifolanone-Pyrazole | MCF-7 | 5.21 | - | [7] |
| Pyrazolo[3,4-b]pyridine | HepG2, MCF7, HeLa | 3.11 - 4.91 | Doxorubicin (4.30–5.17) | [7] |
| Pyrazole-Benzothiazole-β-naphthol | A549, HeLa, MCF7 | 4.63 - 5.54 | - | [7] |
| 1,3,4-Triarylpyrazole | MCF-7 | 5.8 - 9.3 | - | [15] |
| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole | HepG-2 | 8.5 | Sorafenib (4.51) | [19] |
| N-arylpyrazoles | Bel-7402 | (1.5x more potent) | Cisplatin | [20] |
Antimicrobial Activities
Derivatives of the pyrazole scaffold have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria as well as various fungal strains.[9][13][21][22] Their mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV.[22][23]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of a compound's potency.
| Compound Class/Reference | Target Microorganism(s) | Key MIC Values (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |
| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram -) | 0.25 | Ciprofloxacin (0.5) | [13] |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis (Gram +) | 0.25 | Ciprofloxacin (4.0) | [13] |
| Pyrazole Derivative (Compound 3) | Microsporum audouinii (Fungus) | 0.5 | Clotrimazole (0.5) | [13] |
| Pyrazole Derivative (Compound 2) | Aspergillus niger (Fungus) | 1.0 | Clotrimazole (2.0) | [13] |
| Aminoguanidine-derived Pyrazoles | S. aureus, E. coli | 1 - 8 | Moxifloxacin (2.0 for E. coli) | [22] |
| Pyrazole-Thiazole Hybrids | MRSA | 1.9 - 3.9 | - | [22] |
| 5-amido-pyrazole-4-carbonitriles | MRSA | 25.1 µM | - | [24] |
| Pyrazole-1-carbothiohydrazide (21a) | Bacteria | 62.5 - 125 | Chloramphenicol | [25] |
| Pyrazole-1-carbothiohydrazide (21a) | Fungi | 2.9 - 7.8 | Clotrimazole | [25] |
Anti-inflammatory Activities
The anti-inflammatory properties of pyrazole derivatives are well-established, with the most prominent examples being selective inhibitors of cyclooxygenase-2 (COX-2).[13][14] By selectively inhibiting COX-2, which is induced at sites of inflammation, these compounds reduce the production of prostaglandins that mediate pain and swelling, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[14][26]
Mechanism of Action: COX Inhibition
The primary mechanism involves blocking the active site of the COX-2 enzyme. Other reported mechanisms include the modulation of inflammatory cytokines like TNF-α and IL-6, and suppression of the NF-κB signaling pathway.[14] Some pyrazole-thiazole hybrids have shown dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory effect.[14]
Caption: Selective COX-2 inhibition by pyrazole derivatives.
Quantitative Data: Enzyme Inhibition and In Vivo Efficacy
| Compound Class/Reference | Assay | Key Results | Standard Drug | Reference |
| Pyrazole moieties | COX-2 Inhibition | IC₅₀ = 3.5 nM | - | [11] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC₅₀ = 0.02 µM (Selectivity Index >225) | - | [14] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX Inhibition | IC₅₀ = 0.03 µM / 0.12 µM | - | [14] |
| Thiophene–pyrazole hybrids | Carrageenan-induced paw edema | Good oral bioavailability and GI safety | Celecoxib | [11] |
| Pyrazole derivatives | Carrageenan-induced paw edema | 65–80% edema reduction at 10 mg/kg | - | [14] |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring.[7][8][27] SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
-
Position 1: Substitution with groups like a 2,4-dichlorophenyl ring is often optimal for potent activity, as seen in cannabinoid receptor antagonists.[28][29]
-
Position 3: A carboxamido group is a common feature in potent antagonists.[28] For anticancer agents targeting kinases, this position often links to other heterocyclic systems.
-
Position 5: A para-substituted phenyl ring at this position is a key requirement for high-affinity cannabinoid receptor antagonists and is also important for many kinase inhibitors.[28]
-
General Trends: Electron-withdrawing groups on aryl substituents attached to the pyrazole core often enhance anticancer activity.[7] Fusing the pyrazole ring with other heterocycles (e.g., pyrimidine, thiazole) can lead to hybrid compounds with enhanced or dual activities.[3][22]
Caption: General structure-activity relationship concepts for pyrazoles.
Experimental Protocols
The evaluation of pyrazole derivatives involves a standard cascade of in vitro and in vivo assays. Below are brief descriptions of key methodologies.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the pyrazole compounds for a specified period (e.g., 48-72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours, allowing for formazan crystal formation in viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm).
-
Data Analysis: Absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC₅₀ values are determined by plotting viability against compound concentration.
-
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration that inhibits visible growth is the MIC.
-
Methodology:
-
Compound Dilution: The pyrazole compound is serially diluted in broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration in a well with no visible bacterial growth.
-
The general workflow for screening bioactive compounds is depicted below.
Caption: General workflow for pyrazole-based drug discovery.
Conclusion and Future Directions
Pyrazole-based compounds are undeniably a rich source of therapeutic agents with a wide range of biological activities.[1][2][7][10][13] The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded potent molecules, including several marketed drugs. Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the activity of pyrazole libraries against new and emerging biological targets.
-
Hybrid Molecules: Designing multi-target ligands by fusing the pyrazole scaffold with other pharmacophores to tackle complex diseases and combat drug resistance.[22]
-
Improving Selectivity: Fine-tuning substituent patterns to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.
-
Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of promising pyrazole candidates.
The versatility and proven track record of the pyrazole scaffold ensure that it will remain an area of intense focus for medicinal chemists and drug development professionals for the foreseeable future.
References
- 1. [PDF] A Review on Pyrazole chemical entity and Biological Activity | Semantic Scholar [semanticscholar.org]
- 2. jchr.org [jchr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. srrjournals.com [srrjournals.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 25. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Versatile Scaffold: 1-Phenyl-1H-pyrazole-4-carboxylic Acid in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – 1-Phenyl-1H-pyrazole-4-carboxylic acid has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the development of a wide array of biologically active molecules and functional materials. Its unique structural features, combining a stable pyrazole core with a reactive carboxylic acid handle, have positioned it as a valuable precursor in drug discovery and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the use of this important synthetic intermediate.
Application Notes
This compound serves as a crucial starting material for the synthesis of a diverse range of derivatives, primarily through modifications of its carboxylic acid group. These derivatives have shown significant potential in various therapeutic areas.
1. Synthesis of Bioactive Amides and Esters: The carboxylic acid functionality is readily converted into amides and esters. These derivatives form the basis of numerous compounds with interesting pharmacological profiles. Amide coupling with various amines leads to compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. Esterification, on the other hand, can be used to modulate the pharmacokinetic properties of the parent molecule, improving its absorption and distribution.
2. Precursor for Xanthine Oxidase Inhibitors: Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout and hyperuricemia. By modifying the carboxylic acid group and substituting the phenyl ring, researchers have developed compounds with inhibitory activities in the nanomolar range, comparable to existing drugs.
3. Development of Novel Agrochemicals: The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry. Derivatives of this compound are being explored for the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.
4. Material Science Applications: The rigid pyrazole core and the potential for introducing various functional groups make this molecule an interesting candidate for the synthesis of novel organic materials, including polymers and dyes with specific optical and electronic properties.
Data Presentation
The following tables summarize key quantitative data from studies involving derivatives of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Oxidation to Yield this compound Derivatives
| Entry | Method | Temperature (°C) | Time | Power (W) | Yield Range (%) | Reference |
| 1 | Conventional | 80 | 1 hour | N/A | 48 - 85 | [1][2] |
| 2 | Microwave (MAOS) | 80 | 2 minutes | 150 | 62 - 92 | [1][2] |
Table 2: Biological Activity of this compound Derivatives as Xanthine Oxidase Inhibitors
| Compound | Modification | IC50 (nM) | Reference |
| 16c | Amide Derivative | 5.7 | [3] |
| 16d | Amide Derivative | 5.7 | [3] |
| 16f | Amide Derivative | 4.2 | [3] |
| Febuxostat (Reference) | - | 5.4 | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of common derivatives of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Amide Synthesis using HATU Coupling
This protocol describes a general method for the synthesis of amides from this compound using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent.
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.
Protocol 2: General Procedure for Fischer Esterification
This protocol outlines a general method for the synthesis of esters from this compound via Fischer esterification.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., 10-20 equivalents or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure ester.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
Caption: General workflow for the synthesis and evaluation of bioactive derivatives.
References
Application Notes and Protocols for the Derivatization of 1-Phenyl-1H-pyrazole-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-Phenyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block used in the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential in medicinal chemistry and agrochemistry, exhibiting activities such as antifungal, antibacterial, anti-inflammatory, and enzyme inhibition.[1][2][3] This document provides detailed protocols for two common and effective methods for derivatizing this core scaffold: amide bond formation via an acid chloride intermediate and ester synthesis through Fischer esterification. These protocols are designed to be readily implemented in a standard laboratory setting. Additionally, this note summarizes quantitative data for representative derivatives and visualizes the experimental workflows.
Key Applications of Derivatives
Derivatives of this compound are prominent in drug discovery and related fields due to their diverse pharmacological profiles.
-
Enzyme Inhibition: Many pyrazole carboxamides are potent enzyme inhibitors. For instance, they have been developed as succinate dehydrogenase inhibitors (SDHIs) for use as fungicides in agriculture and as carbonic anhydrase inhibitors for potential therapeutic applications.[4][5][6]
-
Antimicrobial Agents: Various amide and hydrazide derivatives have shown significant activity against pathogenic bacteria and fungi, including resistant strains like Mycobacterium tuberculosis and MRSA.[1][7]
-
Anti-inflammatory and Analgesic: The pyrazole nucleus is a well-known pharmacophore for anti-inflammatory and analgesic activity, and derivatives of this carboxylic acid have been investigated for these properties.[1]
-
Oncology: Certain derivatives have been explored as potential anti-cancer agents, with some showing the ability to induce apoptosis in cancer cell lines.[1][8]
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxamides
This protocol describes a robust two-step method for synthesizing carboxamide derivatives. The first step involves the activation of the carboxylic acid by converting it to an acid chloride. The second step is the coupling of the acid chloride with a desired primary or secondary amine.
Experimental Protocol
Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbonyl chloride
-
Reagents & Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops). b. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the mixture at 0 °C. c. Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC. d. Once the reaction is complete, cool the mixture to room temperature. e. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1-Phenyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Reagents & Materials:
-
Crude 1-Phenyl-1H-pyrazole-4-carbonyl chloride
-
Substituted primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification supplies (separatory funnel, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).
-
-
Procedure: a. Dissolve the crude acid chloride from Step 1 in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM. c. Cool the amine solution to 0 °C in an ice bath. d. Slowly add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring. e. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. f. Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure carboxamide derivative.[6][9]
Workflow Diagram: Amide Synthesis
Caption: Workflow for the synthesis of 1-Phenyl-1H-pyrazole-4-carboxamides.
Protocol 2: Synthesis of this compound Esters
This protocol details the Fischer esterification method, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Using the alcohol as the solvent drives the equilibrium towards the product.
Experimental Protocol
-
Reagents & Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol; serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
Sodium bicarbonate (NaHCO₃) solution, rotary evaporator.
-
-
Procedure: a. Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask. b. Carefully add a catalytic amount of concentrated sulfuric acid (2-5 mol%) to the suspension. c. Heat the mixture to reflux and maintain for 6-24 hours. The reaction should be monitored by TLC to track the disappearance of the starting material.[10] d. After completion, cool the reaction mixture to room temperature. e. Remove the excess alcohol under reduced pressure. f. Dissolve the residue in a suitable organic solvent like ethyl acetate. g. Carefully neutralize the remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases. h. Wash the organic layer with water and then brine. i. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. j. The crude ester can be purified by recrystallization or column chromatography if necessary.
Workflow Diagram: Fischer Esterification
Caption: Workflow for the synthesis of pyrazole esters via Fischer esterification.
Data Presentation
The following tables summarize representative yields and biological activity data for derivatives synthesized from this compound and related structures.
Table 1: Synthesis Yields of Representative Amide Derivatives
| Derivative | Amine Used | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 5a | Aniline | 66% | 175-176 | [9] |
| 5b | 4-Fluoroaniline | 64% | 179-181 | [9] |
| 5c | 4-Chloroaniline | 62% | 182-184 | [9] |
| 5d | 4-Methylaniline | 66% | 242-244 | [9] |
| 7a | 3,4-Dichloroaniline | - | - |[7] |
Note: Yields are highly dependent on reaction scale and purification method.
Table 2: Biological Activity of Representative Pyrazole Derivatives
| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 7a | S. aureus | MIC | 0.25 µg/mL | [7] |
| 7j | M. tuberculosis | MIC | 1.0 µg/mL | [7] |
| 6q | M. tuberculosis | MIC | 0.125 µg/mL | [7] |
| 7a (SDHI) | Gibberella zea | EC₅₀ | 1.8 µg/mL | [4] |
| 7c (SDHI) | Fusarium oxysporum | EC₅₀ | 1.5 µg/mL |[4] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration.
Visualization of Mechanism of Action
A common mechanism of action for pyrazole carboxamide derivatives is the inhibition of essential enzymes in pathogens or disease pathways. The diagram below illustrates a simplified model of competitive enzyme inhibition.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and discovery of novel pyrazole carboxamide derivatives as potential osteogenesis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 1-Phenyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This privileged structure has been successfully employed to develop potent and selective inhibitors for various enzymes and receptors, leading to the discovery of novel therapeutic agents for a range of diseases, including cancer, inflammatory disorders, neurodegenerative diseases, and hyperuricemia. These application notes provide a comprehensive overview of the key medicinal chemistry applications of this pyrazole scaffold, complete with detailed experimental protocols for their evaluation and quantitative data to facilitate comparative analysis.
Application I: Anticancer Activity
Derivatives of this compound have been extensively investigated for their potential as anticancer agents. They have been shown to target several key proteins involved in cancer progression, including Aurora kinases and the DNA demethylase ALKBH1.
Aurora Kinase Inhibition
Application: Certain pyrazole derivatives function as inhibitors of Aurora kinases, which are crucial for cell cycle regulation. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data:
| Compound Type | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzamide hybrids | Aurora-A | HCT116 | 0.39 ± 0.06 | [1] |
| Pyrazole-benzamide hybrids | Aurora-A | MCF-7 | 0.46 ± 0.04 | [1] |
| Pyrazolyl benzimidazole | Aurora A/B | SW620 | 0.35 | [2] |
| Pyrazolyl benzimidazole | Aurora A/B | HCT116 | 0.34 | [2] |
Experimental Protocols:
a) Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like ADP-Glo™.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent depletes the remaining ATP, and then a kinase detection reagent converts ADP to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the kinase activity.
-
Materials:
-
Recombinant human Aurora-A or Aurora-B kinase.
-
Kinase substrate (e.g., Kemptide).
-
ATP.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Test compounds (dissolved in DMSO).
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 2.5 µL of the test compound dilution. For control wells, add buffer with DMSO.
-
Add 5 µL of a substrate/ATP mixture to all wells.
-
To initiate the reaction, add 2.5 µL of diluted kinase to the test and positive control wells. Add buffer without kinase to the blank wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and protect from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
b) Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which can be quantified.
-
Procedure:
-
Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the pyrazole compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
c) Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for 24 hours.
-
Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[3]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest.
-
Diagrams:
Caption: Simplified Aurora Kinase Signaling Pathway.
Caption: Experimental workflow for the MTT assay.
ALKBH1 Inhibition
Application: Derivatives of 1H-pyrazole-4-carboxylic acid have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1.[4] Dysregulation of ALKBH1 is linked to gastric cancer, making it a promising therapeutic target.
Quantitative Data:
| Compound | Target | Assay | IC50 (µM) | KD (µM) | Reference |
| Derivative 29 | ALKBH1 | Enzyme Activity | - | - | [4] |
| Prodrug 29E | ALKBH1 | Cellular Activity | - | - | [4] |
| Inhibitor 13h | ALKBH1 | FP | 0.026 ± 0.013 | 0.112 ± 0.017 | [5] |
| Inhibitor 13h | ALKBH1 | Enzyme Activity | 1.39 ± 0.13 | - | [5] |
Experimental Protocols:
a) ALKBH1 Demethylase Activity Assay
-
Principle: The activity of ALKBH1 can be measured by quantifying the decrease of the 6mA mark in a DNA substrate after incubation with the enzyme. This can be achieved using methods like LC-MS/MS or a fluorescence-based assay.
-
Procedure (based on LC-MS/MS):
-
Prepare a reaction mixture containing recombinant ALKBH1 protein, a 6mA-containing DNA substrate, and necessary cofactors (e.g., (NH4)2Fe(SO4)2, α-ketoglutarate, L-ascorbic acid) in a reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction and digest the DNA substrate to nucleosides.
-
Analyze the levels of 6mA and a control nucleoside (e.g., adenosine) by LC-MS/MS.
-
Calculate the percentage of demethylation and determine the IC50 value of the inhibitor.
-
b) Western Blot for AMPK Signaling Pathway
-
Principle: Some ALKBH1 inhibitors have been shown to upregulate the AMP-activated protein kinase (AMPK) signaling pathway.[4] Western blotting can be used to detect the phosphorylation status of AMPK, which is indicative of its activation.
-
Procedure:
-
Treat gastric cancer cells (e.g., HGC27, AGS) with the pyrazole compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total AMPKα and a loading control (e.g., β-actin) to normalize the data.
-
Diagrams:
Caption: ALKBH1 inhibition and downstream effects.
Application II: Anti-inflammatory Activity
The this compound scaffold is a key component of inhibitors targeting enzymes involved in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).
mPGES-1 Inhibition
Application: Derivatives of 1,3-diphenyl-1H-pyrazole have been developed as potent and selective inhibitors of mPGES-1, an enzyme responsible for the production of the pro-inflammatory mediator prostaglandin E2 (PGE2).[6]
Quantitative Data:
| Compound Type | Target | IC50 (nM) | Reference |
| Pyrazole-barbituric acid hybrid (human) | mPGES-1 | 33 | [7] |
| Pyrazole-barbituric acid hybrid (mouse) | mPGES-1 | 157 | [7] |
Experimental Protocol:
a) In Vitro mPGES-1 Inhibition Assay
-
Principle: The assay measures the ability of a compound to inhibit the conversion of prostaglandin H2 (PGH2) to PGE2 by mPGES-1. The amount of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Procedure:
-
Prepare recombinant human or mouse mPGES-1.
-
In a reaction mixture, combine the enzyme, a reducing agent (e.g., glutathione), and the test compound at various concentrations in a suitable buffer.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate for a short period (e.g., 1 minute) at the optimal temperature.
-
Stop the reaction by adding a stop solution (e.g., a solution containing FeCl2).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
Diagrams:
Caption: Prostaglandin E2 synthesis pathway.
Application III: Neurodegenerative Diseases
The pyrazole core has been utilized to create multi-target-directed ligands for the treatment of complex neurodegenerative disorders like Alzheimer's disease.
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
Application: 3-Aryl-1-phenyl-1H-pyrazole derivatives have been synthesized as dual inhibitors of AChE and MAO-B, two key enzymes implicated in the pathology of Alzheimer's disease.[8]
Quantitative Data:
| Compound | Target | pIC50 | Reference |
| 3e | AChE | 4.2 | [8] |
| 3f | MAO-B | 3.47 | [8] |
Experimental Protocols:
a) Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be detected at 412 nm.[8][9]
-
Procedure:
-
In a 96-well plate, add phosphate buffer (0.1 M, pH 8.0), AChE solution, DTNB solution, and the test compound solution (or solvent for control).
-
Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
b) Monoamine Oxidase B Inhibition Assay (Fluorometric)
-
Principle: This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates MAO inhibition.[10]
-
Procedure:
-
In a 96-well black plate, add MAO-B assay buffer, recombinant human MAO-B enzyme, HRP, and the fluorogenic probe.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the MAO-B substrate (e.g., benzylamine).
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C for 10-40 minutes.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
Diagrams:
Caption: Dual-target inhibition in Alzheimer's disease.
Application IV: Treatment of Hyperuricemia
Derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been developed as potent inhibitors of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism, for the treatment of hyperuricemia and gout.
Xanthine Oxidoreductase (XOR) Inhibition
Application: A series of 1-phenyl-pyrazole-4-carboxylic acid derivatives have shown potent inhibitory activity against XOR, with some compounds exhibiting efficacy comparable to the clinically used drug febuxostat.[10]
Quantitative Data:
| Compound | Target | IC50 (nM) | Reference |
| 16c | XOR | 5.7 | [10] |
| 16d | XOR | 5.7 | [10] |
| 16f | XOR | 4.2 | [10] |
| Febuxostat | XOR | 5.4 | [10] |
Experimental Protocol:
a) In Vitro Xanthine Oxidase Inhibition Assay
-
Principle: This assay measures the activity of xanthine oxidase by monitoring the oxidation of xanthine to uric acid. The formation of uric acid can be followed spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
Procedure:
-
In a 96-well UV-transparent plate, add phosphate buffer (50 mM, pH 7.5), xanthine oxidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, xanthine solution.
-
Immediately measure the absorbance at 295 nm in kinetic mode for several minutes.
-
The rate of increase in absorbance is proportional to the XOR activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Diagrams:
Caption: Xanthine oxidase inhibition for hyperuricemia.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Screening the Bioactivity of 1-Phenyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document provides a comprehensive experimental design for the initial screening of the bioactivity of this compound, offering detailed protocols for a tiered screening approach.
Tier 1: Primary In Vitro Bioactivity Screening
The initial screening phase aims to broadly assess the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound.
Experimental Workflow: Primary Screening
Caption: Workflow for the primary in vitro bioactivity screening of this compound.
Anticancer Activity Protocol: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3] This assay is a reliable and sensitive method for the initial screening of potential anticancer drugs.[3]
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Protocol: COX Inhibition Assay
Many anti-inflammatory drugs work by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4] A fluorometric or colorimetric COX inhibitor screening assay can be used to determine the inhibitory effect of the compound on COX-1 and COX-2.[4]
Protocol:
-
Reagents and Materials:
-
COX-1 and COX-2 enzymes (ovine or human).
-
Arachidonic acid (substrate).
-
Fluorometric or colorimetric probe.
-
Assay buffer.
-
Known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) as positive controls.[4]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, probe, and cofactor.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO).
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
-
Antimicrobial Activity Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Protocol:
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungal strains (e.g., Candida albicans) overnight in appropriate broth.
-
Dilute the microbial cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (a known antibiotic like ciprofloxacin or antifungal like fluconazole), a negative control (broth only), and a growth control (broth with microorganisms and DMSO).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
An indicator dye like resazurin can be used for a colorimetric endpoint.[5]
-
Tier 2: Secondary Assays and Mechanism of Action Studies
If significant activity is observed in the primary screening, Tier 2 assays are conducted to confirm the activity and elucidate the potential mechanism of action.
Signaling Pathway Diagram: Potential Anticancer and Anti-inflammatory Mechanisms
Caption: Potential signaling pathways modulated by bioactive pyrazole derivatives.
Apoptosis Assay: Annexin V-FITC/PI Staining
If the compound shows anticancer activity, this assay can determine if the mechanism involves inducing apoptosis (programmed cell death).
Protocol:
-
Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptosis
-
Annexin V-positive/PI-positive cells: Late apoptosis/necrosis
-
Cell Cycle Analysis
To determine if the compound's anticancer effect is due to cell cycle arrest.
Protocol:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
Enzyme Inhibition Assays
Based on the structure of this compound, it may inhibit specific enzymes. For instance, derivatives of this compound are known inhibitors of xanthine oxidoreductase (XOR).[6]
Protocol: Xanthine Oxidase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations.
-
Enzyme Addition: Add xanthine oxidase enzyme to initiate the reaction.
-
Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Febuxostat can be used as a positive control.[6]
Data Presentation
All quantitative data from the screening assays should be summarized in tables for clear comparison.
Table 1: Summary of Primary Bioactivity Screening of this compound
| Assay Type | Target | Metric | Result | Positive Control | Control Value |
| Anticancer | HCT-116 | IC50 (µM) | Doxorubicin | ||
| MCF-7 | IC50 (µM) | Doxorubicin | |||
| A549 | IC50 (µM) | Doxorubicin | |||
| HepG2 | IC50 (µM) | Doxorubicin | |||
| Anti-inflammatory | COX-1 | IC50 (µM) | SC-560 | ||
| COX-2 | IC50 (µM) | Celecoxib | |||
| Antimicrobial | S. aureus | MIC (µg/mL) | Ciprofloxacin | ||
| E. coli | MIC (µg/mL) | Ciprofloxacin | |||
| C. albicans | MIC (µg/mL) | Fluconazole |
Table 2: Summary of Secondary Bioactivity Screening
| Assay Type | Cell Line/Target | Metric | Result |
| Apoptosis | e.g., HepG2 | % Apoptotic Cells | |
| Cell Cycle Arrest | e.g., HepG2 | % Cells in G2/M | |
| Enzyme Inhibition | Xanthine Oxidase | IC50 (nM) |
This structured, tiered approach to bioactivity screening allows for the efficient identification and preliminary characterization of the biological activities of this compound. Positive results from this screening cascade can provide a strong rationale for further preclinical development, including more detailed mechanism of action studies, in vivo efficacy testing, and lead optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their metabolic stability and versatile structure allow for a wide range of biological activities, making them a "privileged scaffold" in drug discovery.[1][3] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds for therapeutic development.[1][3] This document provides detailed application notes and protocols for key HTS assays involving pyrazole derivatives, focusing on their application in oncology and neurodegenerative disease research.
Application Notes
Kinase Inhibition Assays
A significant number of pyrazole derivatives have been identified as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling.[1][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[4] Biochemical assays are ideal for the primary screening of large compound libraries to identify direct inhibitors of kinase activity.
a) Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
The HTRF assay is a popular choice for HTS due to its high sensitivity, low background, and homogeneous format (no wash steps).[1] The assay is based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore.[1] In a kinase assay, a biotinylated substrate is phosphorylated by the kinase. The addition of a Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665 brings the donor and acceptor into close proximity, resulting in a FRET signal. Active inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
b) ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[1] This universal assay is applicable to any ADP-generating enzyme.[1] The kinase reaction is performed, and then an ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into ATP, which drives a luciferase reaction, producing a luminescent signal that is directly proportional to the kinase activity.[1]
Cell-Based Antiproliferative Assays
Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context, assessing their impact on cell viability and proliferation.[1]
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
High-Content Screening for Protein Aggregation Inhibitors
In neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), the aggregation of mutant proteins such as Cu/Zn superoxide dismutase 1 (SOD1) is a key pathological feature.[3] High-content screening (HCS) can be used to identify compounds that inhibit this protein aggregation in a cell-based model.[3]
Data Presentation
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | Akt1 | HCT116 | Colon | 0.95 | [4] |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [5] |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [5] |
| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | >10 | [5] |
| Compound 4 | YAP/TEAD | HCT-116 | Colon | 7.67 ± 0.5 | [3] |
| Compound 4 | YAP/TEAD | HepG-2 | Liver | 5.85 ± 0.4 | [3] |
| Compound 4 | YAP/TEAD | MCF-7 | Breast | 6.97 ± 0.5 | [3] |
| Sorafenib (Ref.) | Multiple Kinase Inhibitor | HCT-116 | Colon | 5.47 ± 0.3 | [3] |
| Sorafenib (Ref.) | Multiple Kinase Inhibitor | HepG-2 | Liver | 9.18 ± 0.6 | [3] |
| Sorafenib (Ref.) | Multiple Kinase Inhibitor | MCF-7 | Breast | 7.26 ± 0.3 | [3] |
Table 2: Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [4] |
| Compound 3 | ALK | 2.9 | [4] |
| Compound 6 | Aurora A | 160 | [4] |
| Compound 17 | Chk2 | 17.9 | [4] |
Experimental Protocols
Protocol 1: HTRF Kinase Assay
This protocol is a general guideline and can be adapted for specific kinases.[1]
1. Reagent Preparation:
-
1X Enzymatic Buffer: Dilute a 5X buffer stock with distilled water. Supplement with necessary cofactors as specified for the target kinase.[1]
-
Kinase Solution: Dilute the kinase to the desired concentration in the 1X enzymatic buffer.
-
Substrate Solution: Reconstitute the biotinylated substrate with distilled water.
-
ATP Solution: Dilute ATP to the working concentration (often near the Km for the specific kinase) in the 1X enzymatic buffer.[1]
-
Detection Reagents: Dilute Streptavidin-XL665 and the phospho-specific antibody labeled with Europium cryptate in the detection buffer containing EDTA.[1]
2. Assay Procedure (384-well plate format):
-
Add 2 µL of the pyrazole derivative (or control) in DMSO to the assay wells.[1]
-
Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.[1]
-
Add 2 µL of the substrate solution.[1]
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.[1]
-
Seal the plate and incubate at room temperature for 60 minutes.[1]
-
Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the premixed detection reagents.[1]
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[1]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[1]
3. Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[1]
-
Determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.[1]
Protocol 2: ADP-Glo™ Kinase Assay
1. Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions.[1]
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the pyrazole derivative (or control) in the appropriate buffer to the assay wells.[1]
-
Add 2.5 µL of the kinase and substrate mixture.[1]
-
Initiate the reaction by adding 5 µL of ATP solution.[1]
-
Incubate for the desired time at room temperature.[1]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.[1]
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity. Calculate the percent inhibition and determine the IC50 values as described for the HTRF assay.[1]
Protocol 3: MTT Cell Viability Assay
1. Cell Seeding:
-
Harvest and count the desired cancer cell line.[1]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]
2. Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.[1]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.[1]
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.[1]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[5]
Protocol 4: High-Content Screening for SOD1 Aggregation Inhibitors
This assay identifies compounds that can prevent or reduce the formation of toxic protein aggregates.[3]
1. Materials and Reagents:
-
HEK-293 cell line stably expressing YFP-tagged mutant SOD1 (e.g., A4V or G93A).[3]
-
Complete cell culture medium.
-
Pyrazole library compounds.
-
Proteasome inhibitor (e.g., ALLN) to induce aggregation.
-
Hoechst 33342 for nuclear staining.
-
384-well clear-bottom imaging plates.
-
High-content imaging system and analysis software.[3]
2. Cell Seeding:
-
Culture HEK293-SOD1-YFP cells to ~80% confluency.[3]
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2,500 cells per well in a 384-well plate in a volume of 40 µL.[3]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.[3]
3. Compound Addition:
-
Prepare a working stock of the pyrazole library compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[3]
-
Using a liquid handler, add 10 µL of the compound solution to each well (e.g., final concentration of 10 µM).[3]
-
Include positive (no compound) and negative (no inducer) controls.
-
Incubate the plate for 24 hours at 37°C.[3]
4. Induction of Aggregation:
-
Prepare a solution of the proteasome inhibitor (e.g., 10 µM ALLN) in culture medium.[3]
-
Add 10 µL of the inducer solution to all wells except the negative controls.[3]
-
Incubate the plate for an additional 24 hours at 37°C.[3]
5. Staining and Imaging:
-
Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15 minutes.[3]
-
Acquire images using a high-content imaging system.
6. Data Analysis:
-
Use image analysis software to identify and quantify the number and intensity of YFP-SOD1 aggregates per cell.
-
Calculate the percentage of aggregation inhibition for each compound compared to the positive control.
-
Identify hit compounds that significantly reduce protein aggregation without causing cytotoxicity.
Visualizations
Caption: HTRF Kinase Assay Workflow.
Caption: ADP-Glo™ Kinase Assay Workflow.
Caption: MTT Cell Viability Assay Workflow.
Caption: Inhibition of YAP/TEAD interaction by pyrazole derivatives.
References
Application Notes and Protocols for the Quantification of 1-Phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic compound with a pyrazole scaffold, a structure of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for the routine analysis of the compound in bulk form or in simple formulations. It offers good precision and accuracy for quantifying analytes typically in the microgram per milliliter (µg/mL) range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As the gold standard for bioanalysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex biological matrices like plasma, serum, or tissue homogenates. Its quantification capabilities often extend to the nanogram (ng/mL) or even picogram (pg/mL) per milliliter range.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical methods described. Please note that the data for HPLC-UV is adapted from a validated method for a structurally similar pyrazole derivative and should be considered as a reference for method development and validation for this compound.[1]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2.5 - 50 µg/mL | 1 - 1000 ng/mL (Typical) |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 (Typical) |
| Limit of Detection (LOD) | 2.43 µg/mL | 0.1 - 0.5 ng/mL (Typical) |
| Limit of Quantification (LOQ) | 7.38 µg/mL | 0.5 - 2 ng/mL (Typical) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% (Typical) |
| Precision (% RSD) | < 2.0% | < 15% (Typical) |
Experimental Protocols
Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection
This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound.
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., in a 75:25 v/v ratio). The exact ratio should be optimized for the best peak shape and retention time.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: To be determined by UV scan of a standard solution (a wavelength around the absorbance maximum, e.g., 254 nm, is a common starting point).
1.2. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol or the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range for the calibration curve (e.g., 2.5, 5, 10, 25, and 50 µg/mL).
1.3. Sample Preparation
-
For Bulk Drug Analysis: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linearity range.
-
For Formulation Analysis: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.
-
All sample solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
1.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in triplicate to establish the calibration curve.
-
Inject the sample solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
1.5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
References
Application Notes and Protocols: 1-Phenyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of 1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives in the discovery and development of modern agrochemicals. This scaffold is a cornerstone in the creation of potent insecticides, fungicides, and herbicides, contributing significantly to crop protection and sustainable agriculture.
Introduction
This compound serves as a versatile building block for a wide range of biologically active molecules. Its derivatives have been successfully commercialized to control a broad spectrum of agricultural pests, including insects, fungal pathogens, and weeds. The stability of the pyrazole ring and the various points for chemical modification allow for the fine-tuning of activity, selectivity, and physicochemical properties.
Mechanisms of Action
Derivatives of this compound target several crucial biological pathways in pests and weeds, leading to their control. The primary modes of action are categorized as follows:
-
Insecticidal Activity: Phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[1][2][3] This binding blocks the influx of chloride ions into neurons, leading to hyperexcitation of the central nervous system, paralysis, and death of the insect.[1] The selectivity of these insecticides arises from their higher affinity for insect GABA receptors compared to mammalian receptors.[4]
-
Fungicidal Activity: A significant class of fungicides derived from this scaffold are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds inhibit Complex II of the mitochondrial respiratory chain in fungi, blocking the oxidation of succinate to fumarate.[5][6][7][8] This disruption of the tricarboxylic acid cycle and electron transport chain prevents ATP production, ultimately leading to fungal cell death.[9]
-
Herbicidal Activity: Phenylpyrazole-based herbicides can act as Protoporphyrinogen Oxidase (PPO) inhibitors.[10][11][12][13][14] By blocking the PPO enzyme, they prevent the synthesis of protoporphyrin IX, a precursor for both chlorophyll and heme.[12][14] This leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes, causing rapid weed death.[12]
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the biological activity of various derivatives, demonstrating the potential of this chemical class in agrochemical applications.
Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| Compound 26 | Botrytis cinerea | 2.432 | [15] |
| Rhizoctonia solani | 2.182 | [15] | |
| Valsa mali | 1.787 | [15] | |
| Thanatephorus cucumeris | 1.638 | [15] | |
| Fusarium oxysporum | 6.986 | [15] | |
| Fusarium graminearum | 6.043 | [15] | |
| Compound a1 | Botryosphaeria dothidea | 0.65 | [16] |
| Compound a2 | Gibberella zeae | 0.47 | [16] |
| Fusarium oxysporum | 1.05 | [16] | |
| Compound b3 | Rhizoctonia solani | 1.32 | [16] |
Table 2: Insecticidal Activity of a Pyrazole Carboxamide Derivative
| Compound ID | Insect Species | Activity | Reference |
| Compound 4a-14 | Aphis craccivora | Excellent | [17] |
| Nilaparvata lugens | Excellent | [17] | |
| Plutella xylostella | Potent | [17] | |
| Frankliniella occidentalis | Potent | [17] |
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound Class | Weed Species | Activity | Reference |
| Phenylpyrazole PPO inhibitors | Amaranthus retroflexus | Strong in vitro and in vivo activity | [10] |
| Resistant Amaranthus palmeri | Strong in vitro and in vivo activity | [10] | |
| Resistant Amaranthus tuberculatus | Strong in vitro and in vivo activity | [10] | |
| HPPD inhibitor (Compound 7) | Echinochloa crus-galli | 44.3% stem and 69.6% root growth inhibition (pre-emergence) | [13] |
| Broadleaf and gramineous weeds | Outstanding post-emergence activity at 150 g ai/ha | [13] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general, two-step synthesis of the target compound.
Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
To a solution of para-substituted acetophenone (20 mmol) and phenylhydrazine hydrochloride (20 mmol) in anhydrous ethanol, add sodium acetate (40 mmol).
-
Reflux the mixture to form 1-phenyl-2-(1-phenylethylidene) hydrazine.
-
Dissolve the resulting hydrazine in a cold mixture of DMF (20 mL) and POCl₃ (16 mL).
-
Stir the mixture at 50-60°C for 5 hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium hydroxide.
-
Filter the solid precipitate, wash with water, dry, and recrystallize from ethanol to yield the aldehyde intermediate.[18]
Step 2: Oxidation to this compound
-
Dissolve the aldehyde intermediate (7 mmol) in acetone.
-
Add the solution to a mixture of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol) in ice-cold water.
-
Stir the mixture for 2 hours in an ice bath, followed by 2 hours at room temperature.
-
Concentrate the solution under reduced pressure to remove acetone.
-
Dissolve the residue in ethyl acetate and wash successively with water, 0.2 M hydrochloric acid, water, 2 M sodium hydroxide, and saturated sodium chloride.
-
Dry the organic layer, concentrate, and purify by preparative thin-layer chromatography to obtain this compound.[18] A microwave-assisted alternative for this oxidation can significantly reduce reaction time and improve yield.[19][20]
In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the colony diameter after a set incubation period (e.g., 48-72 hours).
-
Calculate the percentage of mycelial growth inhibition relative to a solvent-only control.
-
Determine the EC50 value by probit analysis.
Insecticidal Bioassay (Leaf-Dip Method)
-
Prepare serial dilutions of the test compound in an appropriate solvent containing a surfactant.
-
Excise leaf discs from a suitable host plant (e.g., cabbage for diamondback moth).
-
Dip the leaf discs into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.
-
Place the treated leaf discs into Petri dishes lined with moistened filter paper.
-
Introduce a known number of test insects (e.g., 10-20 larvae) into each Petri dish.
-
Maintain the dishes under controlled environmental conditions (temperature, humidity, photoperiod).
-
Assess insect mortality after 24, 48, and 72 hours.
-
Calculate the LC50 value using appropriate statistical software.
Herbicidal Bioassay (Post-emergence)
-
Grow target weed species in pots containing a suitable soil mix in a greenhouse.
-
At a specific growth stage (e.g., 2-4 leaf stage), apply the test compound as a foliar spray. The compound should be formulated with appropriate adjuvants.
-
Treat a set of plants with a blank formulation as a control.
-
Return the plants to the greenhouse and maintain under optimal growing conditions.
-
Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 3, 7, and 14 days after treatment) compared to the untreated control.
-
Determine the GR50 (the dose required for 50% growth reduction) by regression analysis.
Visualizations
Caption: General workflow for the synthesis and bioassay of novel pyrazole-based agrochemicals.
Caption: Phenylpyrazole insecticides block the GABA-gated chloride channel, disrupting nerve function.
Caption: SDHI fungicides inhibit Complex II in the fungal mitochondrial respiratory chain, halting energy production.
Caption: PPO-inhibiting herbicides block chlorophyll synthesis, leading to the formation of cell-damaging reactive oxygen species.
References
- 1. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. gaba-gated chloride channel: Topics by Science.gov [science.gov]
- 4. Action of phenylpyrazole insecticides at the GABA-gated chloride channel (1993) | L.M. Cole | 496 Citations [scispace.com]
- 5. ndsu.edu [ndsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SDHI Fungicides | FRAC [frac.info]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 15. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide, a molecule of interest in medicinal chemistry and insecticide research.[1][2] The synthesis involves a multi-step process, including the preparation of two key pyrazole intermediates followed by their coupling to form the final product.
Data Presentation
Physicochemical and Yield Data for Synthesized Compounds
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance | Reference |
| 1-phenyl-2-(1-phenylethylidene)hydrazine | C₁₄H₁₄N₂ | - | - | - | [3] |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₂N₂O | High | 142-147 | Yellow Solid | [4][5] |
| 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C₁₆H₁₂N₂O₂ | - | - | - | [3] |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 83 | 166 | White Solid | |
| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | C₂₆H₁₈N₆O | 66 | 175-176 | Pale Yellow Solid | [3] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
The synthesis of the target molecule is achieved through a convergent synthesis strategy, which is outlined in the workflow diagram below. The key steps involve the independent synthesis of an acid and an amine precursor, followed by their amide coupling.
Diagram: Synthetic Workflow
Caption: Overall synthetic workflow for the target molecule.
Part 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
This precursor is synthesized in a three-step process starting from acetophenone and phenylhydrazine.
Step 1a: Synthesis of 1-phenyl-2-(1-phenylethylidene)hydrazine
-
Procedure: Acetophenone (20 mmol) is reacted with phenylhydrazine hydrochloride (20 mmol) in the presence of sodium acetate (40 mmol) in anhydrous ethanol.[3] This reaction forms the corresponding hydrazone.
Step 1b: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
-
Reagents: 1-phenyl-2-(1-phenylethylidene)hydrazine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure: The Vilsmeier-Haack reagent is prepared by adding POCl₃ to DMF at low temperatures.[4][6][7] The hydrazone from the previous step is then dissolved in a cold mixture of DMF (20 mL) and POCl₃ (16 mL) and stirred at 50-60°C for 5 hours.[3]
-
Work-up: The reaction mixture is poured into ice-cold water and neutralized with a saturated solution of sodium hydroxide. The resulting solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[3]
Step 1c: Oxidation to 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
-
Reagents: 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, sodium chlorite (NaClO₂), amidosulfonic acid (NH₂SO₃H), acetone.
-
Procedure: The aldehyde (7 mmol) is dissolved in acetone and added to a mixture of NaClO₂ (20 mmol) and NH₂SO₃H (20 mmol). The mixture is stirred in ice-cold water for 2 hours, and then at room temperature for another 2 hours.
-
Work-up: After the reaction is complete, the acetone is removed under reduced pressure. The residue is dissolved in ethyl acetate and extracted. The organic layer is dried and concentrated to give the carboxylic acid.[3]
Part 2: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Reagents: Phenylhydrazine, ethoxymethylenemalononitrile, ethanol.
-
Procedure: A stirred mixture of phenylhydrazine hydrochloride (0.025 mol) is dissolved in water (30 mL) and basified to pH 7-8 with 10% NaOH solution to form phenylhydrazine. This is then refluxed with ethoxymethylenemalononitrile in ethanol for 3 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the resulting solid is filtered under vacuum to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[3]
Part 3: Synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
This final step involves the amide coupling of the two synthesized pyrazole derivatives.
-
Reagents: 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, thionyl chloride (SOCl₂), pyridine, chloroform.
-
Procedure:
-
A mixture of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (1.1 mmol) and thionyl chloride (5 mL) is refluxed for 2 hours. The excess thionyl chloride is removed by distillation to yield the crude acid chloride.
-
The crude acid chloride is dissolved in 20 mL of chloroform.
-
A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) and 2 mL of pyridine in 20 mL of chloroform is added dropwise to the acid chloride solution with stirring.
-
The mixture is stirred at room temperature for 4 hours.
-
-
Work-up: The reaction mixture is extracted with water, 0.2 M hydrochloric acid, water, 2 M sodium hydroxide, and finally with a saturated sodium chloride solution. The organic layer is dried, concentrated, and purified by preparative thin-layer chromatography (petroleum ether : ethyl acetate = 8:1) followed by recrystallization from ethanol to afford the final product.[3]
Signaling Pathways and Logical Relationships
Diagram: Chemical Transformation Pathway
Caption: Convergent synthesis approach.
References
- 1. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. degres.eu [degres.eu]
- 5. 1,3-二苯-1H-吡唑-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols: 1-Phenyl-1H-pyrazole-4-carboxylic Acid as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives as enzyme inhibitors. This document includes quantitative data on their inhibitory activity, detailed protocols for relevant enzyme assays, and diagrams of the associated signaling pathways and experimental workflows.
Overview of this compound as an Enzyme Inhibitor
This compound serves as a versatile scaffold for the development of potent enzyme inhibitors. Derivatives of this compound have shown significant inhibitory activity against key enzymes involved in metabolic and bacterial pathways, making them promising candidates for drug discovery and development. The primary targets identified for this class of compounds are Xanthine Oxidoreductase (XOR) and N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).
Inhibition of Xanthine Oxidoreductase (XOR)
Xanthine oxidoreductase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia and gout.[1] Therefore, XOR inhibitors are a key therapeutic strategy for managing these conditions.[1]
Quantitative Data for XOR Inhibition
A study on 1-phenyl-pyrazole-4-carboxylic acid derivatives revealed potent inhibition of xanthine oxidoreductase. Several compounds exhibited inhibitory potency at the nanomolar level.[1] The inhibitory concentrations (IC50) for the most potent derivatives are summarized below, with Febuxostat, a known XOR inhibitor, as a reference.
| Compound | IC50 (nM)[1] | Notes |
| 16c | 5.7 | A mixed-type inhibitor.[1] |
| 16d | 5.7 | |
| 16f | 4.2 | |
| Febuxostat | 5.4 | Reference compound. |
Signaling Pathway: Purine Catabolism and XOR Inhibition
The following diagram illustrates the role of Xanthine Oxidoreductase in the purine catabolism pathway and the point of inhibition by this compound derivatives.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a spectrophotometric method to determine the inhibitory potential of test compounds on xanthine oxidase activity by measuring the formation of uric acid.[1]
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (70 mM, pH 7.5)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine (150 µM) in phosphate buffer.
-
Prepare a stock solution of xanthine oxidase (0.01 units/mL) in phosphate buffer immediately before use.
-
Prepare serial dilutions of the test compounds and allopurinol in DMSO, then dilute with phosphate buffer to the final desired concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 50 µL buffer + 35 µL buffer + 60 µL substrate solution (no enzyme).
-
Control (No Inhibitor): 50 µL buffer (with DMSO) + 35 µL enzyme solution + 60 µL substrate solution.
-
Test Compound: 50 µL test compound solution + 35 µL enzyme solution + 60 µL substrate solution.
-
Positive Control: 50 µL allopurinol solution + 35 µL enzyme solution + 60 µL substrate solution.
-
-
Reaction and Measurement:
-
Add the test solution/buffer and enzyme solution to the wells and pre-incubate at 25°C for 15 minutes.[2]
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells.[2]
-
Immediately measure the absorbance at 295 nm and continue to monitor the increase in absorbance over time (e.g., every minute for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(RateControl - RateBlank) - (RateSample - RateBlank)] / (RateControl - RateBlank) x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Experimental Workflow:
Inhibition of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)
DapE is a bacterial enzyme essential for the biosynthesis of lysine, a crucial component of the bacterial cell wall.[3] Since this pathway is absent in mammals, DapE is an attractive target for the development of novel antibiotics.[3]
Quantitative Data for DapE Inhibition
Derivatives of 1-Phenyl-1H-pyrazole have been synthesized and evaluated as inhibitors of DapE. The following table summarizes the inhibitory activity of a potent pyrazole-based analog.
| Compound | Target Enzyme | IC50 (µM)[3] |
| 7a (2-thiazolyl analog) | DapE | 22.4 |
Signaling Pathway: Bacterial Lysine Biosynthesis and DapE Inhibition
The diagram below shows the succinylase pathway of lysine biosynthesis in bacteria, highlighting the role of DapE and its inhibition.
Experimental Protocol: DapE Inhibition Assay
This is a discontinuous inhibition assay to screen for and characterize inhibitors of the DapE enzyme.[3]
Materials:
-
Purified DapE enzyme
-
N-succinyl-L,L-diaminopimelic acid (substrate)
-
HEPES buffer
-
Test compounds (e.g., pyrazole derivatives) dissolved in DMSO
-
Thermal cycler
-
Ninhydrin reagent
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture with a total volume of 100 µL per sample.
-
The final concentration of the test inhibitor can range from 5-200 µM for IC50 determination.
-
Dissolve the test compounds in DMSO to achieve a final concentration of 5% DMSO in the assay.
-
-
Enzyme Inhibition Assay:
-
Combine the DapE enzyme, buffer, and test compound in a reaction tube.
-
Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at a controlled temperature in a thermal cycler.
-
-
Detection of Product:
-
Stop the reaction at specific time points.
-
Add ninhydrin reagent to the reaction mixture to detect the formation of the primary amine product (L,L-diaminopimelic acid).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid. Our goal is to help you improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve a two-step process. First, a pyrazole ring with a precursor functional group at the 4-position is synthesized, followed by conversion of that group to a carboxylic acid. Key routes include:
-
The Vilsmeier-Haack Reaction: This is a widely used method to synthesize 1-phenyl-1H-pyrazole-4-carbaldehyde from acetophenone phenylhydrazone.[1][2] The resulting aldehyde is then oxidized to the carboxylic acid.[3][4]
-
Knorr Pyrazole Synthesis: This classic method involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine.[5][6] To obtain the desired product, the 1,3-dicarbonyl must already contain a group at the corresponding position that can be converted to a carboxylic acid.
-
Microwave-Assisted Organic Synthesis (MAOS): Both the pyrazole ring formation and the subsequent oxidation step can be significantly accelerated with improved yields using microwave irradiation compared to conventional heating.[3][4]
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in pyrazole synthesis can stem from several factors.[7][8] Here are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical.
-
Reactant Purity and Stability: Impurities in starting materials or degradation of reactants can lead to side reactions and lower yields.[5] Phenylhydrazine and its derivatives can be sensitive to air and light.[8][9]
-
Troubleshooting: Ensure the purity of your starting materials. If you suspect degradation, use freshly purified reactants and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Formation of Stable Intermediates: In some cases, stable intermediates may form that do not readily convert to the final product.[5]
-
Troubleshooting: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[5]
-
Q3: I am observing a mixture of products, including a non-aromatic one. What is happening?
A3: You are likely forming a pyrazoline (a 4,5-dihydro-1H-pyrazole) intermediate, which has not yet aromatized to the final pyrazole.[8] This is common when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[8] To obtain the desired aromatic pyrazole, a subsequent oxidation step is required.
-
Troubleshooting:
-
In-situ Oxidation: Depending on the reaction conditions, the pyrazoline may oxidize to the pyrazole during the reaction.
-
Post-Synthesis Oxidation: If you have isolated the pyrazoline, you can oxidize it in a separate step. Common methods include heating in glacial acetic acid or using a mild oxidizing agent like bromine in a suitable solvent.[8]
-
Q4: My reaction produces a mixture of regioisomers. How can I improve regioselectivity?
A4: The formation of regioisomeric mixtures is a frequent issue, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[5][8] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[5]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can have a significant impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[5]
-
pH Control: The reaction pathway can differ under acidic, neutral, or basic conditions, leading to different major regioisomers.[5] Experiment with different pH conditions to favor the desired isomer.
-
Troubleshooting Guide: Specific Issues
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield in Oxidation of Aldehyde to Carboxylic Acid | Incomplete oxidation; degradation of the product under harsh conditions. | Use a milder oxidizing agent such as sodium chlorite (NaClO₂) with a scavenger like aminosulfonic acid. Consider microwave-assisted oxidation which can reduce reaction times and improve yields. | [3][4][10] |
| Reaction Mixture Turns Dark Yellow/Red | Phenylhydrazine is prone to air oxidation, forming colored impurities. The 1,3-dicarbonyl starting material may also be unstable. | Use purified phenylhydrazine and run the reaction under an inert (N₂) atmosphere. If using phenylhydrazine HCl, add an equivalent of a mild base like potassium acetate to liberate the free base in situ. | [8][9] |
| Difficulty in Product Purification | Presence of unreacted starting materials, regioisomers, or other byproducts. | For solid products, recrystallization from a suitable solvent (e.g., ethanol, hexanes) is often effective. For complex mixtures, column chromatography on silica gel is recommended. | [5][9] |
| Formation of Pyrazoline Instead of Pyrazole | The initial cyclization product (pyrazoline) has not been oxidized to the aromatic pyrazole. | Introduce an oxidation step. This can sometimes be achieved by simply heating in the reaction solvent (e.g., acetic acid) or by adding a specific oxidizing agent post-cyclization. | [8] |
Data Presentation: Yield Improvement Strategies
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (MAOS)
This table summarizes the significant improvements in reaction time and yield when using MAOS for the synthesis of 1-phenyl-1H-pyrazoles and the subsequent oxidation to this compound derivatives.
| Reaction Step | Method | Temperature | Time | Yield Range | Citation |
| Pyrazole Ring Formation | Conventional Heating | 75°C | 2 hours | 72 - 90% | [3][4] |
| Microwave (MAOS) | 60°C | 5 minutes | 91 - 98% | [3][4] | |
| Aldehyde Oxidation to Carboxylic Acid | Conventional Heating | 80°C | 1 hour | 48 - 85% | [3][4] |
| Microwave (MAOS) | 80°C | 2 minutes | 62 - 92% | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from methodologies used for the synthesis of similar pyrazole-4-carbaldehydes.[10][11]
-
Preparation of Phenylhydrazone: React equimolar amounts of acetophenone and phenylhydrazine hydrochloride in anhydrous ethanol, using sodium acetate as a base. Reflux the mixture until the starting materials are consumed (monitor by TLC). Cool the reaction mixture, and the phenylhydrazone will precipitate. Filter and dry the solid.
-
Vilsmeier-Haack Cyclization: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Slowly add the previously synthesized phenylhydrazone to the cold Vilsmeier reagent.
-
After the addition is complete, stir the reaction mixture at 50-60°C for several hours (e.g., 5 hours) until the reaction is complete (monitor by TLC).[10]
-
Work-up: Carefully pour the reaction mixture into ice-cold water. Neutralize the mixture with a saturated sodium hydroxide solution. The solid product will precipitate.
-
Purification: Filter the crude product, wash it with water, and dry it. Recrystallize from ethanol to obtain pure 1-phenyl-1H-pyrazole-4-carbaldehyde.[10]
Protocol 2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde to Carboxylic Acid
This protocol is based on efficient oxidation methods reported for similar substrates.[10]
-
Reaction Setup: Dissolve the 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in acetone. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~3 equivalents) and aminosulfonic acid (~3 equivalents) in water.
-
Oxidation: Add the aqueous oxidizing solution to the acetone solution of the aldehyde. Stir the mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Dissolve the remaining aqueous mixture in a suitable organic solvent like ethyl acetate and wash successively with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Visualizations
Synthesis Pathway Diagram
Caption: Vilsmeier-Haack synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low pyrazole synthesis yield.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemmethod.com [chemmethod.com]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
Technical Support Center: Addressing Solubility Challenges of 1-Phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of 1-Phenyl-1H-pyrazole-4-carboxylic acid. The information is designed to assist researchers in overcoming common issues encountered during experimental work.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems.
Issue 1: The compound is not dissolving in my desired solvent.
-
Question: I am having difficulty dissolving this compound in common laboratory solvents. What should I do?
-
Answer: this compound is a poorly soluble compound. Its solubility is influenced by the solvent's polarity, temperature, and pH. For initial attempts, consider using polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where pyrazole derivatives often exhibit enhanced solubility.[1][2] If aqueous solutions are required, pH modification is a critical first step.
Issue 2: Precipitation occurs when I add my stock solution to an aqueous buffer.
-
Question: My compound, initially dissolved in DMSO, precipitates when I dilute it with an aqueous buffer for my assay. How can I prevent this?
-
Answer: This is a common issue when diluting a concentrated DMSO stock into an aqueous medium. To mitigate this, you can try several approaches:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, typically below 1-5%.
-
Use a co-solvent system: A mixture of solvents can improve solubility. A common formulation for in vivo studies of poorly soluble compounds involves a mixture of DMSO, polyethylene glycol 400 (PEG400), and a surfactant like Tween-80, followed by final dilution in saline.[1]
-
pH adjustment of the aqueous buffer: Since the compound is a carboxylic acid, increasing the pH of the aqueous buffer above its pKa will significantly increase its solubility by forming the more soluble carboxylate salt.
-
Gentle warming and sonication: These techniques can help to redissolve small amounts of precipitate, but be cautious of temperature effects on your experiment.[1]
-
Issue 3: I need to prepare a supersaturated solution for a crystallization study, but it crashes out too quickly.
-
Question: How can I prepare a stable supersaturated solution of this compound?
-
Answer: Creating a stable supersaturated solution is challenging. The "anti-solvent" or "solvent-antisolvent" method is a common technique. Dissolve the compound in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature to achieve a high concentration. Then, slowly add a "poor" solvent (an "anti-solvent" like water or hexane) dropwise until you observe slight turbidity. Gentle heating can be used to redissolve the initial precipitate, and then slow cooling can induce controlled crystallization rather than rapid precipitation.[3]
Frequently Asked Questions (FAQs)
Solvent Selection
-
Q1: What are the best initial solvents to try for dissolving this compound?
-
A1: For non-aqueous applications, start with polar aprotic solvents like DMSO and DMF. For a closely related compound, 1-methyl-1H-pyrazole-4-carboxylic acid, enhanced solubility was observed in these solvents.[1][2] For aqueous applications, solubility is very low, and pH modification is necessary.
-
-
Q2: Is there a table of solubility data for this compound?
| Solvent | Estimated Solubility | Temperature | Notes |
| Water (pH 7.4) | Very Low (< 0.1 mg/mL) | Room Temperature | Solubility is pH-dependent and increases at higher pH. |
| Methanol | Moderately Soluble | Room Temperature | A polar protic solvent that can hydrogen bond. |
| Ethanol | Sparingly to Moderately Soluble | Room Temperature | Another polar protic option. |
| DMSO | Soluble | Room Temperature | A good initial choice for creating stock solutions. |
| DMF | Soluble | Room Temperature | Similar to DMSO, effective for creating stock solutions. |
| Acetone | Sparingly Soluble | Room Temperature | A less polar option. |
| Acetonitrile | Sparingly Soluble | Room Temperature | Often used in HPLC; solubility may be limited. |
pH Modification
-
Q3: How does pH affect the solubility of this compound?
-
A3: As a carboxylic acid, its aqueous solubility is highly pH-dependent. At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion. Therefore, increasing the pH of the aqueous medium is an effective strategy to enhance its solubility.
-
-
Q4: How can I determine the optimal pH for my experiment?
-
A4: The optimal pH will depend on the requirements of your specific experiment, including the stability of the compound and the biological or chemical system you are working with. It is recommended to perform a pH-solubility profile to determine the solubility of the compound across a range of pH values. A general protocol for this is provided in the Experimental Protocols section.
-
Formulation Strategies
-
Q5: What is salt formation and can it help with solubility?
-
A5: Salt formation is a common and effective method to increase the solubility of ionizable drugs like this compound. By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide), a salt is formed which is generally much more soluble in water than the free acid.
-
-
Q6: What are co-solvents and how can they be used?
-
A6: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds. For pyrazole derivatives, mixtures containing DMSO, PEG400, and surfactants like Tween-80 are often used, particularly for in vivo studies.[1]
-
-
Q7: Can particle size reduction improve solubility?
-
A7: Yes, techniques like micronization, which reduce the particle size of the solid compound, can increase the surface area available for dissolution, thereby increasing the dissolution rate. This is particularly useful for improving the bioavailability of oral formulations.
-
-
Q8: What is cyclodextrin complexation?
-
A8: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble "guest" molecules. The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the overall aqueous solubility of the complex. This technique has been successfully used to enhance the solubility of other pyrazole derivatives.
-
Experimental Protocols
1. Protocol for Determining pH-Solubility Profile
This protocol uses the shake-flask method, which is a standard technique for determining equilibrium solubility.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Plot the solubility (in mg/mL or M) as a function of pH.
2. Protocol for Salt Formation (Sodium Salt)
This protocol describes the preparation of the sodium salt of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol or methanol
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Suspend this compound in a minimal amount of a suitable solvent like ethanol or a mixture of ethanol and water.
-
While stirring, slowly add a stoichiometric amount (1 equivalent) of the NaOH solution.
-
Monitor the pH of the solution. The formation of the sodium salt should result in a clear solution with a pH above 7.
-
The solvent can be removed under reduced pressure to obtain the solid salt.
-
The resulting salt can be further purified by recrystallization if necessary.
3. Protocol for Cyclodextrin Inclusion Complexation (Kneading Method)
This is a simple and common method for preparing inclusion complexes.
Materials:
-
This compound
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Small amount of water
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste while continuously kneading for a specified period (e.g., 30-60 minutes).
-
The resulting mixture is then dried in an oven or a desiccator.
-
The dried complex can be passed through a sieve to obtain a uniform particle size.
Visualizations
Caption: A workflow diagram illustrating various strategies to address the poor solubility of this compound.
References
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to overcome experimental challenges.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Low yields in pyrazole synthesis are a common issue that can arise from various factors, including the quality of starting materials and suboptimal reaction conditions.[1]
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[2] For many condensation reactions, increasing the temperature, such as by refluxing the reaction mixture, may be necessary.[2] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[2]
-
-
Purity of Starting Materials:
-
Suboptimal Stoichiometry:
-
Solution: Verify the stoichiometry of the reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
-
Poor Catalyst Choice or Amount:
-
Solution: The selection and quantity of an acid or base catalyst are often critical. In Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is frequently used.[2] In some instances, Lewis acids or other catalysts such as nano-ZnO have been shown to enhance yields.[2]
-
-
Side Reactions:
-
Solution: Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] Adjusting reaction conditions can help minimize these.
-
Issue 2: Formation of Regioisomers
The synthesis of a mixture of regioisomers is a significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Selection:
-
Solution: The choice of solvent can dramatically impact regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to significantly increase regioselectivity in pyrazole formation.[4][5] Protic solvents generally favor one regioisomer, while aprotic solvents may favor the other.[6]
-
-
pH Control:
-
Catalyst Influence:
-
Solution: The use of specific catalysts can control the regiochemical outcome. For instance, Lewis acids like BF3 have been employed to activate carbonyl groups selectively.
-
Issue 3: Reaction Mixture Discoloration
Discoloration of the reaction mixture is often observed, especially in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[1]
Possible Causes and Solutions:
-
Hydrazine Impurities:
-
Acid-Promoted Byproducts:
-
Solution: When using hydrazine salts, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help to neutralize the acid.[1]
-
-
Oxidative Processes:
-
Solution: The reaction may be sensitive to air, leading to oxidative side reactions that produce colored species. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole synthesis yield consistently low? A1: Low yields can be due to several factors including incomplete reaction, impure starting materials, incorrect stoichiometry, suboptimal reaction conditions (temperature, solvent, catalyst), or the formation of side products.[1][2] To troubleshoot, monitor the reaction to completion, ensure the purity of your reactants, optimize the stoichiometry, and systematically screen different solvents, temperatures, and catalysts.[1][2]
Q2: I am getting a mixture of two regioisomers. How can I improve the selectivity for one over the other? A2: The formation of regioisomers is common with unsymmetrical starting materials.[1] Regioselectivity can be significantly influenced by the choice of solvent.[5] For instance, using fluorinated alcohols like TFE or HFIP can dramatically improve selectivity.[4][5] Additionally, adjusting the pH of the reaction can favor the formation of one isomer.[3]
Q3: My reaction mixture is turning dark brown. Is this normal and how can I prevent it? A3: Discoloration is often due to impurities in the hydrazine starting material or acid-promoted side reactions, especially when using hydrazine salts.[1] To minimize this, use high-purity hydrazine, and consider adding a mild base like sodium acetate to neutralize any acid present.[1] Running the reaction under an inert atmosphere can also prevent oxidative discoloration.[1]
Q4: What is the most common method for synthesizing pyrazoles? A4: The most widely used method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[3] The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a classic and frequently used example.[3]
Q5: My pyrazole product appears to be unstable and is undergoing ring opening. What could be the cause? A5: The stability of the pyrazole ring can be compromised by the presence of highly reactive functional groups (e.g., azides, nitro groups), which can lead to rearrangements or ring-opening, especially with heating or under certain catalytic conditions.[3] It is important to carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates if they are not the desired product.[3]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (2:4) | Yield (%) |
| 1 | 1d | EtOH | 1:1.3 | 75 |
| 2 | 1d | TFE | 1.5:1 | 70 |
| 3 | 1d | HFIP | >99:1 | 65 |
| 4 | 1a | EtOH | 1:1.2 | 80 |
| 5 | 1a | TFE | 2.5:1 | 75 |
| 6 | 1a | HFIP | >99:1 | 70 |
Data adapted from The Journal of Organic Chemistry, demonstrating the enhanced regioselectivity with fluorinated alcohols.[5]
Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | None | Reflux | 12 | 65 |
| 2 | Ethanol | Acetic Acid | Reflux | 6 | 85 |
| 3 | Toluene | p-TsOH | Reflux | 8 | 82 |
| 4 | DMF | None | 100 | 10 | 70 |
| 5 | Acetonitrile | None | Reflux | 12 | 55 |
| 6 | Water | None | 100 | 24 | 40 |
| 7 | Solvent-free | None | 120 | 2 | 90 |
This table presents a summary of typical results for the optimization of a generic Knorr pyrazole synthesis, illustrating the impact of different solvents, catalysts, and conditions on reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (optional, e.g., catalytic amount of HCl or H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Begin stirring the solution.
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
If a catalyst is required, add it at this stage.
-
Heat the reaction mixture to reflux and maintain for the desired amount of time. Monitor the reaction's progress by TLC.[1]
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides an alternative, often faster, method using microwave irradiation.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (a microwave-compatible solvent with a relatively high boiling point, e.g., DMF, NMP, or solvent-free)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0-1.2 eq), and the solvent (if any).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature (e.g., 120-150 °C) and time (e.g., 5-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (step 7).
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
identifying and minimizing side-products in 1-Phenyl-1H-pyrazole-4-carboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenyl-1H-pyrazole-4-carboxylic acid. The information is designed to help identify and minimize the formation of common side-products during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and well-documented synthetic routes are the Vilsmeier-Haack reaction followed by oxidation, and the Knorr pyrazole synthesis. The Vilsmeier-Haack approach involves the formylation of an acetophenone phenylhydrazone to yield 1-phenyl-1H-pyrazole-4-carbaldehyde, which is then oxidized to the desired carboxylic acid. The Knorr synthesis typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with phenylhydrazine.
Q2: I am seeing a significant amount of unreacted starting material in my Vilsmeier-Haack reaction. What could be the cause?
A2: Incomplete Vilsmeier-Haack reactions can be due to several factors. The Vilsmeier reagent, formed from DMF and POCl₃, is a relatively weak electrophile and requires an electron-rich substrate for efficient reaction.[1] Ensure that your starting phenylhydrazone is of high purity. Additionally, reaction temperature and time are critical; longer reaction times or higher temperatures may be necessary to drive the reaction to completion.[2][3] The stoichiometry of the Vilsmeier reagent is also important, and using an insufficient amount will lead to incomplete conversion.
Q3: My Knorr synthesis is producing a mixture of products that are difficult to separate. What is the likely side-product?
A3: The most common issue in the Knorr pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers. The initial reaction of phenylhydrazine can occur at either of the two carbonyl groups, leading to two different pyrazole products. The ratio of these isomers is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions, such as pH.
Q4: During the oxidation of 1-phenyl-1H-pyrazole-4-carbaldehyde to the carboxylic acid, my yield is low. What are potential issues?
A4: Low yields in the oxidation step can result from incomplete reaction or degradation of the product. When using strong oxidizing agents like potassium permanganate (KMnO₄), the reaction conditions must be carefully controlled. The reaction is often performed in a neutral or slightly basic medium. If the conditions are too harsh (e.g., too high temperature or prolonged reaction time), side-reactions or degradation of the pyrazole ring can occur. Incomplete reaction will leave residual aldehyde, which can be difficult to separate from the carboxylic acid.
Q5: What is a reliable method for purifying the final this compound product?
A5: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial and depends on the impurities present.[4] For acidic products like this, adjusting the pH to precipitate the acid from a basic solution can be an effective purification step. Another technique involves dissolving the crude pyrazole in a suitable solvent and treating it with an acid to form a salt, which can then be crystallized, leaving non-basic impurities in the solution.[5]
Troubleshooting Guides
Route 1: Vilsmeier-Haack Reaction and Subsequent Oxidation
This route involves two main stages: the formation of the pyrazole-4-carbaldehyde and its oxidation to the carboxylic acid.
Problem: Low Yield of 1-phenyl-1H-pyrazole-4-carbaldehyde
| Potential Cause | Troubleshooting Recommendation |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh before use and ensure the reagents are anhydrous. |
| Incomplete Reaction | Increase the reaction time or temperature. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields.[2] |
| Sub-optimal Stoichiometry | Ensure at least a stoichiometric amount of the Vilsmeier reagent is used relative to the phenylhydrazone. An excess may be required. |
| Side-Reactions | Work-up the reaction by pouring the mixture into ice-cold water and neutralizing with a base like sodium bicarbonate to minimize side-reactions during quenching.[6] |
Problem: Presence of Impurities Alongside the Aldehyde Product
| Potential Impurity | Identification | Minimization and Removal |
| Unreacted Phenylhydrazone | TLC, ¹H NMR (presence of starting material signals). | Drive the reaction to completion by optimizing conditions (see above). Purify via column chromatography or recrystallization. |
| N-Formylated Side-products | Mass Spectrometry, ¹H NMR. | Control reaction temperature; lower temperatures may favor C-formylation over N-formylation. |
Problem: Incomplete Oxidation to Carboxylic Acid
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Oxidizing Agent | Use a slight excess of the oxidizing agent (e.g., KMnO₄) to ensure complete conversion. |
| Reaction Conditions Too Mild | For KMnO₄ oxidations, gentle heating may be required to initiate and sustain the reaction.[7] |
| Poor Solubility | Ensure the aldehyde is sufficiently dissolved in the reaction medium. Using a co-solvent like pyridine or acetone with water can improve solubility. |
Problem: Low Yield of Carboxylic Acid Due to Degradation
| Potential Cause | Troubleshooting Recommendation |
| Reaction Conditions Too Harsh | Avoid excessive heating or prolonged reaction times, which can lead to the degradation of the pyrazole ring. |
| Incorrect pH | Maintain a neutral or slightly basic pH during the oxidation to prevent side-reactions. |
Route 2: Knorr Pyrazole Synthesis
This route involves the cyclocondensation of a 1,3-dicarbonyl compound with phenylhydrazine. A common starting material is an ester of 2-formyl-3-oxobutanoic acid or its enol ether equivalent.
Problem: Formation of Regioisomeric Side-Products
| Potential Cause | Troubleshooting Recommendation |
| Non-selective Attack of Phenylhydrazine | The regioselectivity is highly dependent on the specific 1,3-dicarbonyl substrate and reaction conditions. The more electrophilic carbonyl group will preferentially react with the substituted nitrogen of phenylhydrazine. |
| Isomerization under Reaction Conditions | Control of pH is critical. Acidic conditions can influence which nitrogen of the phenylhydrazine is more nucleophilic and can affect the rate of cyclization. |
| Regioisomeric Side-Product | Identification | Minimization Strategy |
| 1-Phenyl-5-methyl-1H-pyrazole-4-carboxylic acid (or its ester) | ¹H and ¹³C NMR spectroscopy are essential for distinguishing between the isomers. | Use a symmetrical 1,3-dicarbonyl starting material if possible. If using an unsymmetrical substrate, carefully control the reaction pH and temperature. A thorough literature search for the specific substrate is recommended to find optimized conditions for regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a general procedure for the Vilsmeier-Haack formylation of phenylhydrazones.[2][6]
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF, 10 mL) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 M) while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: To the prepared Vilsmeier reagent, add the acetophenone phenylhydrazone (0.004 M) portion-wise.
-
Heating: After the addition is complete, stir the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.
-
Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate or potassium carbonate until the pH is neutral.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed with water, and dried.
-
Purification: The crude aldehyde can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Oxidation of Pyrazole-4-carbaldehyde to Carboxylic Acid
This protocol is a general method for the oxidation of aldehydes to carboxylic acids using potassium permanganate.
-
Dissolution: Dissolve the crude 1-phenyl-1H-pyrazole-4-carbaldehyde in a mixture of acetone or pyridine and water.
-
Addition of Oxidant: While stirring the solution, add a solution of potassium permanganate (KMnO₄) in water dropwise. A slight excess of KMnO₄ should be used.
-
Reaction: The reaction is typically exothermic. Maintain the temperature and stir until the purple color of the permanganate disappears. Gentle heating may be required.
-
Work-up: After the reaction is complete, the manganese dioxide (MnO₂) precipitate is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: Synthetic pathway via Vilsmeier-Haack reaction and subsequent oxidation.
Knorr Pyrazole Synthesis and Regioisomer Formation
Caption: Knorr synthesis pathway highlighting the potential for regioisomeric side-products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. degres.eu [degres.eu]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Purification of 1-Phenyl-1H-pyrazole-4-carboxylic Acid and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification strategies for this compound and its analogs are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol, methanol, and aqueous ethanol solutions are frequently used for the recrystallization of this compound and its analogs.[1][2] A 40% ethanol in water solution has been reported to give high yield and purity for a similar pyrazole carboxylic acid derivative.[1] The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q3: How can I remove unreacted starting materials or basic impurities?
A3: Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities.[3][4][5][6] The carboxylic acid is converted to its water-soluble salt using a weak base, allowing for its separation from water-insoluble impurities.
Q4: Is column chromatography suitable for purifying pyrazole carboxylic acids?
A4: Yes, silica gel column chromatography can be used to purify pyrazole carboxylic acids, particularly for removing closely related impurities or when high purity is required.[7] Since pyrazoles can sometimes be sensitive to the acidic nature of silica gel, it may be beneficial to deactivate the silica gel with a small amount of triethylamine in the eluent.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its analogs.
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | - Use a lower boiling point solvent. - Add more solvent to the hot solution. - Ensure slow cooling. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Low recovery/yield after recrystallization | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent to dissolve the compound. - Cool the solution in an ice bath to minimize solubility. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Colored impurities in the final product | Colored impurities are not effectively removed by recrystallization alone. | - Add a small amount of activated charcoal to the hot solution before filtration. Do not add charcoal to a boiling solution. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath. - Scratch the inside of the flask. - Add a seed crystal. |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery of carboxylic acid after acidification | - Incomplete extraction into the aqueous basic solution. - Incomplete precipitation upon acidification. - The carboxylic acid salt is partially soluble in the organic layer. | - Perform multiple extractions with the basic solution. - Ensure the aqueous layer is sufficiently acidified (check with pH paper). - Cool the acidified solution in an ice bath to maximize precipitation. - If the product remains in the aqueous layer, back-extract with a suitable organic solvent. |
| Emulsion formation during extraction | The two immiscible phases are not separating well. | - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution). - Filter the mixture through a pad of celite or glass wool. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands) | - Inappropriate eluent system. - Column was not packed properly. - The sample was loaded improperly. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for pyrazole derivatives can be a mixture of ethyl acetate and hexanes.[7] - Ensure the silica gel is packed uniformly without any cracks or bubbles. - Dissolve the sample in a minimum amount of the eluent and load it as a concentrated band. |
| Compound streaking on the column | The compound is too polar for the chosen eluent or is interacting strongly with the silica gel. | - Increase the polarity of the eluent. - For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. - For basic compounds, adding a small amount of triethylamine can help.[8] |
| Low recovery from the column | The compound is irreversibly adsorbed onto the silica gel. | - Deactivate the silica gel with triethylamine before packing if the compound is suspected to be acid-sensitive.[8] - Use a more polar eluent to wash the column at the end. |
Quantitative Data
| Compound | Purification Method | Solvent/Eluent | Yield (%) | Purity (%) | Reference |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Recrystallization | 40% Ethanol/Water | 75.2 | 99.6 (HPLC) | [1] |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Recrystallization | 35% Methanol/Water | 79.6 | 99.3 (HPLC) | [1] |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Recrystallization | 45% Isopropanol/Water | 74.7 | 99.6 (HPLC) | [1] |
| Phenyl-1H-pyrazole-4-carboxylic acid derivatives (synthesis) | Microwave-Assisted Organic Synthesis (MAOS) | N/A | 62-92 | Not specified | [9] |
| Phenyl-1H-pyrazole-4-carboxylic acid derivatives (synthesis) | Conventional Heating | N/A | 48-85 | Not specified | [9] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the separation of this compound from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer, as it's denser) will contain the sodium salt of the carboxylic acid. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the carboxylic acid.
-
Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any neutral compounds.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a dilute strong acid (e.g., 2M HCl) until the solution is acidic (test with pH paper). This compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Single-Solvent Recrystallization
This protocol is for the purification of this compound using a single solvent.
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Mixed-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found. A pair of miscible solvents is used: one in which the compound is soluble (the "good" solvent, e.g., ethanol) and one in which it is insoluble (the "poor" solvent, e.g., water).
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals.
Protocol 4: Silica Gel Column Chromatography
This protocol outlines the purification of this compound using column chromatography.
-
TLC Analysis: Determine the optimal eluent system by thin-layer chromatography (TLC). A mixture of ethyl acetate and hexanes is a common starting point. For carboxylic acids, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve the separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Ensure there are no air bubbles or cracks in the packed silica. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. magritek.com [magritek.com]
- 7. rsc.org [rsc.org]
- 8. Purification [chem.rochester.edu]
- 9. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives [pubmed.ncbi.nlm.nih.gov]
enhancing the stability of 1-Phenyl-1H-pyrazole-4-carboxylic acid solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-Phenyl-1H-pyrazole-4-carboxylic acid solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and handling of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | - Low aqueous solubility of this compound.- pH of the solution is near the pKa of the carboxylic acid group, reducing solubility. | - Use a co-solvent such as ethanol, methanol, or acetone to increase solubility.[1]- Adjust the pH of the solution. For acidic compounds like this, increasing the pH above the pKa will form the more soluble carboxylate salt. |
| Solution discoloration (e.g., yellowing) upon storage | - Photodegradation due to exposure to light. Phenylpyrazole derivatives can be susceptible to photodegradation.[2][3][4][5]- Oxidation. | - Store solutions in amber vials or protect from light by wrapping containers in aluminum foil.- Consider purging the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Loss of potency or appearance of unknown peaks in HPLC analysis | - Chemical degradation of this compound.- Potential degradation pathways include photodegradation, and in extreme conditions, hydrolysis or decarboxylation. | - Perform a forced degradation study to identify potential degradation products and pathways.[1][6][7][8]- Re-evaluate storage conditions (temperature, light exposure, pH).- Use a validated stability-indicating HPLC method to accurately quantify the parent compound and its degradants.[9][10] |
| Inconsistent results between experiments | - Variability in solution preparation and storage.- Use of non-validated analytical methods. | - Standardize the protocol for solution preparation, including solvent, pH, and concentration.- Ensure consistent storage conditions for all solutions.- Develop and validate an analytical method for the quantification of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound solutions can be influenced by several factors, including:
-
Light: Phenylpyrazole derivatives are known to be susceptible to photodegradation, which can lead to the formation of various degradation products.[2][3][4][5]
-
pH: The pH of the solution can affect the solubility and potentially the rate of certain degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: What are the likely degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related phenylpyrazole compounds, potential degradation pathways include:
-
Photodegradation: This is a major degradation pathway for phenylpyrazoles, potentially leading to cleavage of the pyrazole ring or modifications to the phenyl or carboxylic acid groups.[2][3][4][5]
-
Hydrolysis: Although amides and esters are more susceptible to hydrolysis, under extreme acidic or basic conditions, the carboxylic acid group could potentially undergo reactions. However, hydrolysis of a carboxylic acid itself is not a typical degradation pathway.
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur, often promoted by heat.
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, consider the following:
-
Solvent Selection: Due to its limited aqueous solubility, consider using organic solvents like ethanol, methanol, or acetone in which pyrazoles are generally more soluble.[1] For aqueous-based assays, a co-solvent system or pH adjustment might be necessary.
-
pH Adjustment: If using an aqueous buffer, adjusting the pH to be above the pKa of the carboxylic acid will form the more soluble salt.
-
Protection from Light: Prepare and store the solution in a light-protected container (e.g., amber vial).
-
Inert Atmosphere: For long-term storage, consider de-gassing the solvent and purging the container with an inert gas like nitrogen or argon to prevent oxidation.
-
Storage Temperature: Store the solution at a low temperature (e.g., 2-8 °C or -20 °C) to slow down potential degradation.
Q4: What analytical methods are suitable for assessing the stability of my solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of pharmaceutical compounds.[9][10] An effective HPLC method should be able to:
-
Separate the parent this compound from any degradation products, impurities, and excipients.
-
Accurately quantify the concentration of the parent compound over time.
-
Detect and quantify the formation of degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][6][7][8]
Objective: To identify potential degradation pathways and degradation products under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 60°C for 24 hours.
-
Photodegradation: Expose a solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using a suitable HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the parent peak area.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating and quantifying this compound and its degradation products.
Methodology:
-
Column Selection: Start with a reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent compound and the degradation products observed in the forced degradation study.
-
Detection: Use a PDA detector to identify the optimal wavelength for detection and to check for peak purity.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for Solution Stability Assessment.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijrpp.com [ijrpp.com]
- 7. ajrconline.org [ajrconline.org]
- 8. biomedres.us [biomedres.us]
- 9. ijcpa.in [ijcpa.in]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Spectroscopic Characterization of Pyrazoles
Welcome to the technical support center for the spectroscopic characterization of pyrazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during NMR, IR, and Mass Spectrometry analysis of pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for the structural elucidation of pyrazoles. However, their unique tautomeric nature can lead to spectral complexities.[1]
Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or sometimes not visible at all?
A: This is a common phenomenon for pyrazoles and is typically due to two reasons:[1]
-
Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms of the pyrazole ring. If this exchange is on the NMR timescale, it leads to signal broadening.[1]
-
Solvent Exchange: In protic solvents (like methanol-d₄ or water), the N-H proton can exchange with the deuterium of the solvent, causing the signal to broaden and potentially disappear.[1]
Troubleshooting Steps:
-
Use an aprotic solvent: Recording the spectrum in a solvent like DMSO-d₆ or CDCl₃ will slow down the exchange with the solvent.[1]
-
Low-Temperature Analysis: Cooling the sample can slow the tautomeric exchange rate, resulting in a sharper signal.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your sample. If the broad peak is an N-H, it will exchange with deuterium and the signal will disappear, confirming its identity.[1]
Q2: My ¹H NMR spectrum shows fewer signals for the ring protons than I expected for my unsymmetrically substituted pyrazole. Why?
A: This is also a consequence of rapid tautomeric exchange. In an unsymmetrically substituted pyrazole, tautomerism can make the C3 and C5 positions (and their attached protons) chemically equivalent on average.[1] This simplifies the spectrum, causing distinct signals to merge into a single, averaged one. For example, H3 and H5 may appear as a single signal instead of two distinct ones.[1]
Q3: I'm having trouble assigning the C3 and C5 signals in the ¹³C NMR spectrum of my substituted pyrazole. How can I differentiate them?
A: The chemical shifts of C3 and C5 are highly dependent on which tautomer is dominant in solution. The nature of the substituent at the 3(5)-position influences the tautomeric equilibrium. Electron-withdrawing groups tend to favor the tautomer where the N-H is on the nitrogen further away from the substituent.[1]
-
Solid-State NMR (CP/MAS): In the solid state, usually only one tautomer is present. Comparing the solid-state spectrum to the solution spectrum can help identify the major tautomer in solution and thus aid in signal assignment.[1]
-
Advanced NMR Techniques: 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, helping to definitively assign the C3 and C5 signals based on their coupling to known protons.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding in pyrazoles.[1]
Q1: The N-H stretching band in my IR spectrum is extremely broad and shifted to a lower frequency. Is this normal?
A: Yes, this is a hallmark feature of pyrazoles in the solid state or in concentrated solutions. The broad band, often centered around 2600-3200 cm⁻¹, is not a simple N-H stretch but rather a complex pattern arising from strong intermolecular N-H···N hydrogen bonding, which forms dimers, trimers, or catemeric chains.[1][2] This hydrogen bonding weakens the N-H bond, lowering its stretching frequency.[1]
Q2: How can I reliably identify the pyrazole ring vibrations?
A: The pyrazole ring has several characteristic stretching and bending vibrations that appear in the fingerprint region (1200-1600 cm⁻¹). These include C=C and C=N stretching modes.[1] However, this region can be crowded. The best approach is to compare the spectrum of your compound to that of a known, structurally similar pyrazole derivative to identify the characteristic pattern of ring bands.[1]
Mass Spectrometry (MS)
Q1: What are the typical fragmentation patterns for pyrazoles in mass spectrometry?
A: The fragmentation of the pyrazole ring often involves two main processes:
-
Expulsion of a hydrogen cyanide (HCN) molecule.
-
Loss of a nitrogen molecule (N₂).
The specific fragmentation pattern can be influenced by the nature and position of substituents on the pyrazole ring.[3]
Quantitative Data Summary
The following tables summarize typical spectroscopic data for the unsubstituted pyrazole ring. Note that substituents can cause significant deviations from these values.
Table 1: Typical ¹H and ¹³C NMR Data for the Pyrazole Ring
| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |
| ¹H | N1-H | 10.0 - 14.0 | Often very broad; position is highly dependent on solvent and concentration.[1] |
| H3 / H5 | ~7.6 | May appear as a single peak due to tautomerism.[1] | |
| H4 | ~6.3 | Typically a triplet due to coupling with H3 and H5.[1] | |
| ¹³C | C3 / C5 | ~135 | May appear as a single peak due to tautomerism. |
| C4 | ~105 |
Table 2: Key IR Vibrational Frequencies for Pyrazole
| Vibration | Typical Frequency Range (cm⁻¹) | Notes |
| N-H stretch (H-bonded) | 2600 - 3200 | Very broad band, characteristic of intermolecular hydrogen bonding.[1][2] |
| C-H stretch (aromatic) | 3100 - 3150 | |
| C=C / C=N stretch | 1200 - 1600 | Complex pattern of bands in the fingerprint region, characteristic of the pyrazole ring.[1] |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the purified pyrazole compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing N-H protons.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often reference the residual solvent peak.[1]
-
Data Acquisition:
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Ensure proper shimming to obtain sharp peaks.
-
For ¹³C, use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift scale.
-
Integrate the peaks in the ¹H spectrum.
-
Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups and study hydrogen bonding.
Methodology:
-
Sample Preparation: Ensure the pyrazole sample is solid and dry. No special preparation is needed for ATR analysis.[1]
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal.[1]
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]
-
Data Acquisition: Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Processing: The final spectrum is automatically generated as absorbance or transmittance after being ratioed against the background spectrum.
References
Technical Support Center: Microwave-Assisted Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the microwave-assisted synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for this compound compared to conventional heating methods?
A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating, including significantly reduced reaction times, increased product yields, and alignment with the principles of green chemistry.[1][2][3] For the synthesis of phenyl-1H-pyrazoles, a precursor to the target molecule, MAOS can reduce reaction times from hours to minutes and improve yields substantially.[1][4]
Q2: Can a domestic microwave oven be used for this synthesis?
A2: While it is possible to modify a domestic microwave for laboratory use, it is generally not recommended for safety and reproducibility reasons.[5] Laboratory-grade microwave reactors are specifically designed for chemical synthesis, offering features like precise temperature and pressure control, which are crucial for high-pressure reactions and ensuring consistent results.[5]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a phenylhydrazine derivative to form the pyrazole ring, followed by functional group manipulation at the 4-position to yield the carboxylic acid.[6] A specific example is the reaction of ethyl 2-formyl-3-oxobutanoate with phenylhydrazine, followed by oxidation of the resulting aldehyde.[1][4]
Q4: What solvents are suitable for microwave-assisted pyrazole synthesis?
A4: The choice of solvent is critical in microwave chemistry as the solvent's ability to absorb microwave energy (dielectric properties) affects the heating rate.[2] Solvents with high dielectric constants, such as ethanol, are commonly used.[7] In some cases, solvent-free reactions are also possible, which is a key aspect of green chemistry.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction.[9] - Suboptimal reaction temperature or time. - Incorrect solvent choice. - Formation of side products.[9] | - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed.[9] - Systematically vary the microwave power, temperature, and reaction time to find the optimal conditions. - Experiment with different solvents with varying dielectric properties. - Adjust the stoichiometry of reactants or consider a different catalyst to minimize side reactions. |
| Reaction Not Proceeding | - Insufficient microwave power. - Use of a microwave-transparent vessel. - Reagents not absorbing microwave energy. | - Ensure the microwave power is set appropriately. - Use a reaction vessel made of a material that is compatible with microwave synthesis (e.g., borosilicate glass, Teflon). - If the reagents have low dielectric constants, a small amount of a highly absorbing "sensitizer" solvent can be added. |
| Charring or Decomposition of Product | - Excessive temperature or "hot spots" in the reaction mixture.[5] - Prolonged reaction time at high temperature. | - Reduce the microwave power or set a lower maximum temperature. - Ensure efficient stirring to promote even heat distribution. - Reduce the reaction time and monitor for product formation closely. |
| Difficulty in Product Isolation/Purification | - Presence of unreacted starting materials or by-products. - Poor crystallization of the final product. | - Optimize the reaction to maximize the conversion of starting materials. - Employ appropriate work-up procedures, such as extraction and washing, to remove impurities. - Try different recrystallization solvents or solvent mixtures to obtain a pure crystalline product. |
Experimental Protocols & Data
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles (Precursor)
A comparative study has shown that microwave-assisted organic synthesis (MAOS) significantly reduces reaction time and improves the yield of phenyl-1H-pyrazoles compared to conventional heating.[1][4]
Reaction: Phenylhydrazine + 1,3-Dicarbonyl Compound → Phenyl-1H-pyrazole
| Method | Temperature (°C) | Time | Power (W) | Yield (%) |
| Conventional Heating | 75 | 2 hours | N/A | 73 - 90 |
| Microwave-Assisted | 60 | 5 minutes | 50 | 91 - 98 |
| Data sourced from a comparative study on the synthesis of phenyl-1H-pyrazoles.[1][4] |
Microwave-Assisted Oxidation to this compound
The subsequent oxidation of the 4-formyl or 4-acetyl group on the pyrazole ring to a carboxylic acid can also be efficiently achieved using microwave irradiation.
Reaction: 1-Phenyl-1H-pyrazole-4-carbaldehyde → this compound
| Method | Temperature (°C) | Time | Power (W) | Yield (%) |
| Conventional Heating | 80 | 1 hour | N/A | 48 - 85 |
| Microwave-Assisted | 80 | 2 minutes | 150 | 62 - 92 |
| Data sourced from a comparative study on the oxidation of phenyl-1H-pyrazole-4-carbaldehyde.[1][4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Synthesis [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ijcrt.org [ijcrt.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Polysubstituted Pyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of polysubstituted pyrazoles. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is paramount because different regioisomers can possess markedly different biological activities, physical properties, and toxicological profiles.[1] Consequently, for applications in drug discovery and materials science, achieving a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction to the less crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen atom is protonated, which diminishes its nucleophilicity and favors attack by the other nitrogen.[1]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in favor of the 3-substituted pyrazole.[2][3]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a common challenge. Here are several strategies to consider:
-
Solvent Optimization: As mentioned, switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer over the other.[2][3]
-
pH Control: Carefully adjusting the pH of the reaction can influence which nitrogen of the hydrazine initiates the attack. Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Alternative Synthetic Routes: If optimizing the Knorr synthesis proves difficult, consider alternative methods known for high regioselectivity, such as those employing tosylhydrazones and terminal alkynes or [3+2] cycloaddition reactions.[4][5][6]
Q4: I've already produced a mixture of regioisomers. What's the best way to separate them?
A4: If you have a mixture of regioisomers, the most common and effective method for separation is silica gel column chromatography.[1][7] The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column. Experiment with solvent systems of varying polarity, such as mixtures of hexane and ethyl acetate.[1] In some cases, crystallization can also be an effective purification method.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments and offers targeted solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired pyrazole. | - Incomplete reaction. - Decomposition of starting materials or product. - Formation of a stable, non-cyclized intermediate. | - Monitor the reaction by TLC to confirm the consumption of starting materials. - If the reaction has stalled, consider increasing the temperature or adding a catalyst. - If decomposition is suspected, try running the reaction at a lower temperature. - For stable intermediates, consider adding a dehydrating agent or adjusting the workup procedure. |
| The major product is the undesired regioisomer. | - The reaction conditions (solvent, pH, temperature) favor the formation of the undesired isomer. - The electronic and steric effects of your substrates inherently favor the undesired product under standard conditions. | - Systematically vary the reaction conditions. Start by changing the solvent to a fluorinated alcohol (e.g., TFE).[2][3] - Adjust the pH of the reaction mixture. - Explore alternative synthetic routes that are known to favor the desired regiochemistry. |
| Difficulty in separating the regioisomers. | - The regioisomers have very similar polarities. | - Perform a thorough TLC screen with a wide range of solvent systems to find an eluent that provides the best possible separation. - Consider using a different stationary phase for chromatography (e.g., alumina). - If chromatography fails, try to derivatize the mixture with a reagent that reacts differently with each isomer, allowing for easier separation of the derivatives. |
| Formation of unexpected side products. | - The starting materials may not be pure. - The reaction conditions are too harsh, leading to side reactions. | - Ensure the purity of your starting materials using techniques like NMR or melting point analysis. - Try running the reaction under milder conditions (e.g., lower temperature, shorter reaction time). |
Quantitative Data Summary
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles under various conditions, highlighting the impact of solvent choice on the regioisomeric ratio.
Table 1: Effect of Solvent on the Reaction of 1,3-Diketone with Methylhydrazine
| 1,3-Diketone | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Total Yield (%) |
| 1a | EtOH | Reflux | 35:65 | 95 |
| 1a | TFE | RT | 85:15 | >98 |
| 1b | EtOH | Reflux | 50:50 | 93 |
| 1b | TFE | RT | 70:30 | 95 |
| 1c | EtOH | Reflux | 45:55 | 96 |
| 1c | TFE | RT | 60:40 | >98 |
Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite. Data adapted from Fustero et al., J. Org. Chem. 2008, 73 (9), pp 3523–3529.[3]
Experimental Protocols
Key Experiment 1: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Solvent
This protocol describes a general procedure for the regioselective synthesis of a 3-substituted pyrazole from an unsymmetrical 1,3-diketone using 2,2,2-trifluoroethanol (TFE) as the solvent.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Key Experiment 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol provides a highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles.[4][5]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (2.0 eq)
-
18-crown-6 (0.5 eq)
-
Pyridine
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Overcoming Challenges in Scaling Up 1-Phenyl-1H-pyrazole-4-carboxylic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and scale-up of 1-Phenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve the cyclocondensation of a phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulation. A common two-step approach involves the Vilsmeier-Haack reaction of an acetophenone phenylhydrazone to form the intermediate 1-phenyl-1H-pyrazole-4-carbaldehyde, which is subsequently oxidized to the desired carboxylic acid.[1][2] Alternative routes may involve direct cyclization with precursors already containing the carboxylate functionality or a group that can be easily converted to it.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during scale-up are associated with the use of phenylhydrazine and the exothermic nature of the reaction. Phenylhydrazine is toxic and a suspected carcinogen, requiring careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).[3][4][5][6][7] The cyclization reaction can be highly exothermic, posing a risk of thermal runaway. Proper heat management through controlled addition of reagents and efficient cooling is critical at larger scales.
Q3: How can I improve the regioselectivity of the pyrazole ring formation?
A3: The formation of regioisomers is a common challenge in pyrazole synthesis.[8][9] To improve regioselectivity, several strategies can be employed:
-
pH Control: Adjusting the pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in phenylhydrazine, thereby directing the cyclization to favor one regioisomer.[8][10]
-
Catalyst Selection: The choice of an appropriate catalyst, such as an acid or a base, can significantly impact the regiochemical outcome.[9]
-
Differentiated Precursors: Using 1,3-dicarbonyl surrogates with differentiated reactivity at the carbonyl positions can "lock in" the desired regiochemistry before cyclization.[8]
-
Reaction Conditions: Optimizing the solvent and temperature can also favor the formation of the desired isomer.[9]
Q4: My final product is off-color (yellow or brown). What is the likely cause and how can I purify it?
A4: The formation of colored impurities can be due to the decomposition of the phenylhydrazine starting material or the oxidation of intermediates.[8] Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water).[11] If recrystallization is insufficient, column chromatography may be necessary.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to go to completion (starting material remains). | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.[12] Consider using microwave-assisted synthesis to potentially reduce reaction time and improve yield.[13][14] |
| Inefficient cyclocondensation. | Ensure the purity of the 1,3-dicarbonyl precursor. Optimize the reaction temperature and time. Consider adding a catalyst (acid or base) to facilitate the reaction.[9] | |
| Significant amount of side products observed. | Formation of regioisomers or other byproducts. | Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Refer to the FAQ on improving regioselectivity. |
| Product is lost during workup. | Suboptimal extraction or recrystallization procedures. | Optimize the solvents and conditions for extraction and recrystallization to minimize product loss. |
| Incomplete oxidation of the pyrazole-4-carbaldehyde precursor. | Oxidizing agent is not effective or conditions are too mild. | Use a suitable oxidizing agent like potassium permanganate under controlled pH and temperature.[9] Monitor the reaction closely to avoid over-oxidation. |
Problem 2: Formation of Impurities
| Symptom | Possible Cause | Suggested Solution |
| Presence of an isomeric byproduct in NMR or LC-MS. | Lack of regioselectivity in the cyclocondensation step. | Screen different solvents, catalysts, and temperatures to favor the desired regioisomer.[9] Adjusting the pH can also influence the outcome.[8][10] |
| Crude product is a dark, oily substance. | Decomposition of starting materials or intermediates. | Ensure the purity of starting materials. Phenylhydrazine can decompose, especially when exposed to air and light.[6] Use freshly distilled phenylhydrazine if necessary. Lowering the reaction temperature might also help. |
| Unreacted starting materials present in the final product. | Incomplete reaction. | Increase reaction time or temperature.[12] Ensure proper stoichiometry of reactants. |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
| Synthesis Method | Temperature | Reaction Time | Power | Yield Range |
| Conventional Heating | 75°C | 2 hours | N/A | 72 - 90%[13][14] |
| Microwave-Assisted | 60°C | 5 minutes | 50 W | 91 - 98%[13][14] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxidation to Phenyl-1H-pyrazole-4-carboxylic Acids
| Synthesis Method | Temperature | Reaction Time | Power | Yield Range |
| Conventional Heating | 80°C | 1 hour | N/A | 48 - 85%[13][14] |
| Microwave-Assisted | 80°C | 2 minutes | 150 W | 62 - 92%[13][14] |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
-
Formation of Phenylhydrazone: To a solution of acetophenone (1 equivalent) in ethanol, add phenylhydrazine hydrochloride (1.1 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 1-2 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and filter the precipitated phenylhydrazone. Wash the solid with cold ethanol and dry under vacuum.[1]
-
Vilsmeier-Haack Cyclization: In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3, 4 equivalents) to ice-cooled N,N-dimethylformamide (DMF, 6 equivalents). To this cold reagent, add the previously synthesized acetophenone phenylhydrazone (1 equivalent) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, heat the reaction mixture to 50-60°C for 4-6 hours.[1][2]
-
Workup: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide or potassium carbonate.[1][2] The solid precipitate of 1-phenyl-1H-pyrazole-4-carbaldehyde is then filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Protocol 2: Oxidation of 1-Phenyl-1H-pyrazole-4-carbaldehyde to this compound
-
Reaction Setup: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: Prepare a solution of potassium permanganate (KMnO4, ~2 equivalents) in water. Add the KMnO4 solution dropwise to the pyrazole carbaldehyde solution at room temperature. The reaction is exothermic, so maintain the temperature with an ice bath if necessary. Stir the reaction until the purple color of the permanganate disappears.[9]
-
Workup: Quench the reaction by adding a saturated solution of sodium sulfite to consume any excess KMnO4. Filter the manganese dioxide precipitate. Acidify the filtrate with dilute HCl to a pH of 2-3 to precipitate the carboxylic acid.[9]
-
Purification: Filter the solid product, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from an appropriate solvent like an ethanol/water mixture.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yields.
Caption: Synthetic pathway for this compound.
Caption: Key safety considerations for scale-up.
References
- 1. rsc.org [rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. policycommons.net [policycommons.net]
- 6. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Phenylhydrazine and its salts – calculated on phenylhydrazine. Documentation of proposed values of occupational exposure limits (OELs) - Europub [europub.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of 1-Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Analysis Against Other Key Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive review of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives reveals their potent inhibitory effects across a range of therapeutic targets, positioning them as significant candidates in drug development. This guide provides an objective comparison of their efficacy against established inhibitors in the fields of hyperuricemia, cancer, and glaucoma treatment, supported by experimental data.
This publication is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative performance, experimental methodologies, and underlying signaling pathways associated with these compounds.
Inhibition of Xanthine Oxidase in Hyperuricemia
Derivatives of this compound have emerged as powerful inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism, the overactivity of which leads to hyperuricemia and gout. Comparative data demonstrates that these pyrazole derivatives exhibit inhibitory potency comparable to, and in some cases exceeding, that of widely used XO inhibitors such as Febuxostat and Allopurinol.
Comparative Efficacy of Xanthine Oxidase Inhibitors
| Compound/Derivative | Target | IC50 (nM) | Reference |
| This compound derivative 16c | Xanthine Oxidase | 5.7 | [1] |
| This compound derivative 16d | Xanthine Oxidase | 5.7 | [1] |
| This compound derivative 16f | Xanthine Oxidase | 4.2 | [1] |
| Febuxostat | Xanthine Oxidase | 1.8 - 5.4 | [1][2] |
| Allopurinol | Xanthine Oxidase | ~2,900 | [2] |
Experimental Protocols
The inhibitory activity of the compounds against xanthine oxidase is determined spectrophotometrically. The assay mixture typically contains the test compound, phosphate buffer (pH 7.5), and a solution of xanthine oxidase. After a pre-incubation period, the reaction is initiated by the addition of the substrate, xanthine. The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. Allopurinol is commonly used as a positive control.[3][4][5]
To evaluate the in vivo efficacy, a hyperuricemia model is induced in animals, typically rats or mice, by administering potassium oxonate, a uricase inhibitor. The test compounds are then administered orally. Blood samples are collected at specified time points to measure serum uric acid levels. The hypouricemic effect of the compounds is determined by comparing the reduction in serum uric acid levels in the treated groups to the hyperuricemic control group.[5][6][7][8][9]
Signaling Pathway
Caption: Inhibition of Uric Acid Production by Xanthine Oxidase Inhibitors.
Inhibition of Carbonic Anhydrase
Certain pyrazole derivatives have demonstrated significant inhibitory activity against various isoforms of carbonic anhydrase (CA), enzymes crucial for maintaining pH balance in the body. Dysregulation of CA activity is implicated in diseases such as glaucoma and certain cancers. The inhibitory potency of these pyrazole compounds has been compared to the well-established CA inhibitor, Acetazolamide.
Comparative Efficacy of Carbonic Anhydrase Inhibitors
| Compound/Derivative | Target Isoform | Kᵢ (nM) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | hCA I | 58.8 | [9] |
| hCA II | 9.8 | [9] | |
| hCA IX | 485.3 | [9] | |
| hCA XII | 61.7 | [9] | |
| Pyrazolo[4,3-c]pyridine Sulfonamide 1k | hCA I | 88.3 | [9] |
| hCA II | 5.6 | [9] | |
| hCA IX | 421.4 | [9] | |
| hCA XII | 34.5 | [9] | |
| Acetazolamide (AAZ) | hCA I | 250.0 | [9] |
| hCA II | 12.1 | [9] | |
| hCA IX | 25.8 | [9] | |
| hCA XII | 5.7 | [9] |
Experimental Protocols
The inhibitory effects on carbonic anhydrase isoforms are typically evaluated using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂. The assay is performed in a buffered solution (e.g., Tris-HCl, pH 7.5). The test compound and the CA enzyme are pre-incubated, and the reaction is initiated by the addition of CO₂-saturated water. The change in pH is monitored over time to determine the reaction rate. The inhibition constant (Kᵢ) is then calculated from the dose-response curves.[9][10][11]
Signaling Pathway
Caption: Role of Carbonic Anhydrase in pH Regulation and its Inhibition.
Inhibition of Myeloid Cell Leukemia-1 (MCL-1)
Recent studies have identified phenylpyrazole derivatives as a novel class of selective inhibitors for Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein frequently overexpressed in various cancers. These inhibitors disrupt the interaction of MCL-1 with pro-apoptotic proteins, thereby inducing apoptosis in cancer cells.
Comparative Efficacy of MCL-1 Inhibitors
| Compound/Derivative | Target | Kᵢ (µM) | Reference |
| Phenylpyrazole derivative LC126 | MCL-1 | 13 | [12] |
| Phenylpyrazole derivative GQN-B18 | MCL-1 | 0.25 | [12] |
| Phenylpyrazole derivative GQN-B37-E | MCL-1 | 0.6 | [12][13] |
| Navitoclax (ABT-263) - for comparison | BCL-2/BCL-xL | <0.001 | (General knowledge) |
| MCL-1 | >10 | (General knowledge) |
Experimental Protocols
The binding affinity of inhibitors to MCL-1 is commonly determined using a fluorescence polarization (FP)-based competitive binding assay. In this assay, a fluorescently labeled BH3 peptide that binds to MCL-1 is used. The binding of the large MCL-1 protein to the small fluorescent peptide results in a high FP signal. When an inhibitor is introduced, it competes with the fluorescent peptide for binding to MCL-1, leading to a decrease in the FP signal. The inhibition constant (Kᵢ) can be calculated from the concentration-dependent displacement of the fluorescent peptide.
The cytotoxic effect of MCL-1 inhibitors on cancer cells is assessed using cell viability assays, such as the MTT or CellTiter-Glo assay. Cancer cell lines known to be dependent on MCL-1 for survival are treated with varying concentrations of the inhibitor. After a defined incubation period, the cell viability is measured. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[14]
Signaling Pathway
Caption: Inhibition of MCL-1 by Phenylpyrazole Derivatives Leads to Apoptosis.
Conclusion
The data presented in this guide underscore the significant potential of this compound derivatives as versatile and potent inhibitors for a range of therapeutic targets. Their efficacy, particularly in the inhibition of xanthine oxidase, rivals that of established drugs. Further research and clinical investigation are warranted to fully elucidate their therapeutic applications and to develop novel treatments for a variety of diseases.
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. revistabionatura.com [revistabionatura.com]
- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 7. Frontiers | The role of membrane acid/base transporters and carbonic anhydrases for cellular pH and metabolic processes [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid: Conventional vs. Microwave-Assisted Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. This guide provides a detailed comparison of a conventional synthetic route for 1-Phenyl-1H-pyrazole-4-carboxylic acid against a novel, microwave-assisted approach, offering insights into reaction efficiency, time, and overall yield.
This comparison is based on established chemical transformations, with the novel route employing Microwave-Assisted Organic Synthesis (MAOS) to significantly accelerate the reaction and improve yields. The data presented is compiled from studies directly comparing these methodologies under controlled conditions.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is a multi-step process. Here, we compare the conventional heating method with the more recent microwave-assisted approach for the key steps of pyrazole ring formation and subsequent oxidation.
Data Summary
The following tables summarize the key quantitative data for the synthesis of the intermediate 1-phenyl-1H-pyrazole and its subsequent oxidation to the final product, this compound.
Table 1: Synthesis of 1-Phenyl-1H-pyrazoles (Intermediate)
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Yield (%) | 73 - 90 | 91 - 98 |
| Temperature (°C) | 75 | 60 |
| Time | 2 hours | 5 minutes |
| Power (W) | N/A | 50 |
Table 2: Oxidation to this compound
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Yield (%) | 48 - 85 | 62 - 92 |
| Temperature (°C) | 80 | 80 |
| Time | 1 hour | 2 minutes |
| Power (W) | N/A | 150 |
Experimental Protocols
Established Conventional Route
The conventional synthesis follows a two-step process involving the formation of the pyrazole ring, followed by oxidation of the formyl group to a carboxylic acid.
Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde (Finar and Godfrey Method)
-
A mixture of a suitable 1,3-dicarbonyl compound and phenylhydrazine is refluxed in an appropriate solvent (e.g., ethanol) with an acid catalyst.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization.
Step 2: Oxidation to this compound (Shriner and Kleiderer Method)
-
The 1-Phenyl-1H-pyrazole-4-carbaldehyde intermediate is dissolved in a suitable solvent.
-
An oxidizing agent (e.g., potassium permanganate or chromic acid) is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The crude product is isolated by filtration and purified by recrystallization.
Novel Microwave-Assisted Synthetic Route
This novel approach utilizes microwave irradiation to accelerate the conventional reactions.
Step 1: Microwave-Assisted Synthesis of 1-Phenyl-1H-pyrazoles
-
A mixture of the 1,3-dicarbonyl compound and phenylhydrazine is placed in a microwave reactor vessel.
-
The reaction is irradiated at a constant power of 50W until the temperature reaches 60°C, and then held for 5 minutes.[1][2]
-
After cooling, the product is worked up using standard procedures.
Step 2: Microwave-Assisted Oxidation to this compound
-
The 1-Phenyl-1H-pyrazole-4-carbaldehyde is subjected to oxidation using an appropriate oxidizing agent in a microwave reactor.
-
The mixture is irradiated at 150W until the temperature reaches 80°C, and then held for 2 minutes.[1][2]
-
The final product is isolated and purified.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the novel synthetic route and a comparison of the key reaction steps.
Caption: Workflow of the novel microwave-assisted synthesis.
References
Cross-Reactivity Assessment of 1-Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives against a panel of off-target enzymes. The information is intended to aid researchers in understanding the selectivity profile of this chemical scaffold and to support the development of more specific therapeutic agents. The data presented is compiled from publicly available research and is supplemented with detailed experimental protocols and signaling pathway diagrams to provide a comprehensive overview.
Executive Summary
This compound derivatives have been investigated for a variety of therapeutic applications. However, understanding their potential for off-target interactions is crucial for predicting potential side effects and for optimizing lead compounds. This guide summarizes the inhibitory activities of these derivatives against three key enzyme families: Xanthine Oxidoreductase (XOR), Phosphodiesterase 4 (PDE4), and Carbonic Anhydrases (CAs). The presented data, derived from in vitro assays, highlights the potential for cross-reactivity and underscores the importance of comprehensive profiling in drug discovery.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the quantitative data on the inhibitory potency of various this compound derivatives against different biological targets.
Table 1: Inhibition of Xanthine Oxidoreductase (XOR) by 1-Phenyl-pyrazole-4-carboxylic Acid Derivatives [1]
| Compound | IC50 (nM) |
| 16c | 5.7 |
| 16d | 5.7 |
| 16f | 4.2 |
| Febuxostat (Control) | 5.4 |
Table 2: Inhibition of Phosphodiesterase 4 (PDE4) by 1-Phenyl Carboxyl Pyrazole Derivatives [2]
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) |
| Parent Compound | 310 | - |
| 20 | 33 | ~33 |
| 21 | - | - |
| 17 | - | - |
Table 3: Inhibition of Carbonic Anhydrases (CAs) by 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives [3]
| Isozyme | Ki Range (nM) |
| hCA I | Not effectively inhibited |
| hCA II | 5.2–233 |
| hCA VII | 2.3–350 |
| hCA IX | 1.3–1.5 (for compounds with unsubstituted phenyl at position 3) |
| hCA XII | 0.62–0.99 (for compounds with 4-halo-phenyl at position 3) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Xanthine Oxidase (XO) Inhibition Assay
Principle: This assay spectrophotometrically measures the inhibition of xanthine oxidase by monitoring the decrease in the rate of uric acid formation from the substrate xanthine. Uric acid absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Allopurinol)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of test compounds and allopurinol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, xanthine solution, and the test compound at various concentrations.
-
Initiate the reaction by adding xanthine oxidase solution to each well.
-
Immediately measure the increase in absorbance at 295 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Phosphodiesterase 4 (PDE4) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) by PDE4. The remaining cAMP can be quantified using various methods, such as fluorescence polarization (FP) or enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant human PDE4B or PDE4D enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compounds
-
Positive control (e.g., Rolipram)
-
Detection reagents (e.g., fluorescently labeled cAMP tracer and a specific antibody for FP)
-
384-well low-volume black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Add the PDE4 enzyme and the test compound dilutions to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Stop the reaction and add the detection reagents (e.g., tracer and antibody for FP).
-
Incubate to allow the binding equilibrium to be reached.
-
Measure the fluorescence polarization. A higher FP value indicates less cAMP hydrolysis (i.e., greater inhibition).
-
Calculate the percentage of inhibition and determine the IC50 values as described for the XO assay.
Carbonic Anhydrase (CA) Inhibition Assay
Principle: This colorimetric assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be measured at 405 nm.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA I, II, VII, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds
-
Positive control (e.g., Acetazolamide)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of test compounds and acetazolamide in a suitable solvent (e.g., DMSO).
-
Add buffer and the test compound at various concentrations to the wells of the microplate.
-
Add the carbonic anhydrase solution to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Measure the absorbance at 405 nm in kinetic mode.
-
Determine the initial reaction rates from the linear portion of the absorbance curves.
-
Calculate the percentage of inhibition for each compound concentration.
-
The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the cross-reactivity assessment of this compound derivatives.
Caption: Generalized workflow for assessing the cross-reactivity of a compound library.
Caption: Role of Xanthine Oxidase in the purine metabolism pathway.
Caption: PDE4's role in the degradation of cAMP and downstream signaling.
Caption: The central role of Carbonic Anhydrase in maintaining pH balance.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. The Fundamental Role of Bicarbonate Transporters and Associated Carbonic Anhydrase Enzymes in Maintaining Ion and pH Homeostasis in Non-Secretory Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pyrazole Isomers for Researchers and Drug Development Professionals
An in-depth guide to the differential pharmacological effects of pyrazole regioisomers, supported by quantitative data and detailed experimental protocols.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The specific arrangement of substituents on the pyrazole ring gives rise to various isomers, often with distinct pharmacological profiles. This guide provides a comparative analysis of the biological activity of pyrazole isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein, including quantitative data, detailed experimental methodologies, and pathway visualizations, is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Comparative Quantitative Data
The biological potency of pyrazole isomers can vary significantly depending on the substitution pattern on the pyrazole ring. The following tables summarize key quantitative data from various studies, highlighting the differences in activity between regioisomers.
Anticancer Activity
The cytotoxic effects of pyrazole isomers against various cancer cell lines are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Isomers
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Diarylpyrazole Derivatives | |||
| Compound 6b | HNO-97 (Oral Cancer) | 10.0 | [1] |
| Compound 6d | HNO-97 (Oral Cancer) | 10.5 | [1] |
| 1,5-Diarylpyrazole Derivatives | |||
| Compound 22 | MCF-7 (Breast Cancer) | 2.82 | [2] |
| Compound 23 | MCF-7 (Breast Cancer) | 3.15 | [2] |
| A549 (Lung Cancer) | 3.91 | [2] | |
| HeLa (Cervical Cancer) | 4.62 | [2] | |
| PC3 (Prostate Cancer) | 5.28 | [2] | |
| Benzofuropyrazole vs. Pyrazole Derivatives | |||
| Benzofuropyrazole 4a | K562 (Leukemia) | 0.26 | [3] |
| A549 (Lung Cancer) | 0.19 | [3] | |
| Pyrazole 5a | K562 (Leukemia) | 0.021 | [3] |
| A549 (Lung Cancer) | 0.69 | [3] |
Note: Direct isomeric comparison across different studies should be interpreted with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole isomers is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Isomers
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide Derivatives | |||
| Hydrazone 21a | Staphylococcus aureus | 62.5 | [4] |
| Bacillus subtilis | 62.5 | [4] | |
| Klebsiella pneumoniae | 125 | [4] | |
| Aspergillus niger | 2.9 | [4] | |
| Candida albicans | 7.8 | [4] | |
| Pyrazole Analogues | |||
| Compound 3 | Escherichia coli | 0.25 | [5] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [5] |
| Compound 2 | Aspergillus niger | 1 | [5] |
Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Table 3: Comparative COX-2 Inhibitory Activity (IC50 in µM) of Pyrazole Isomers
| Compound/Isomer | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) | Reference |
| Thymol-pyrazole Hybrids (1,5-disubstituted) | ||||
| Compound 8b | 0.043 | 13.6 | 316 | [6] |
| Compound 8g | 0.045 | 12.1 | 268 | [6] |
| Pyrazole-pyridazine Hybrids | ||||
| Pyrazolone 5f | 1.50 | >100 | >66.67 | [7] |
| Aminopyrazole 6f | 1.15 | >100 | >86.96 | [7] |
| Bipyrazole 10 | - | - | 7.83 | [8] |
| Pyranopyrazole 27 | - | - | 7.16 | [8] |
| Celecoxib (Reference) | 0.045 | 14.7 | 327 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer MTT Assay
This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[9][10][11][12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the pyrazole isomers and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Broth Microdilution Assay (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[14][15][16][17]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[4]
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrazole isomers in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.[6][7][18][19][20][21][22]
Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2. The production of prostaglandins can be quantified using various methods, including fluorometric or colorimetric detection.[21]
Procedure (Fluorometric Method):
-
Reagent Preparation: Prepare the reaction buffer, heme, and the test compounds (pyrazole isomers) at desired concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the pyrazole isomer solutions to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the uninhibited control. The IC50 value is determined from the dose-response curve.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Anticancer Mechanism of Action
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking 1-Phenyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives Against Established Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Phenyl-1H-pyrazole-4-carboxylic acid and its derivatives against established compounds in key therapeutic areas. The following sections detail the performance of these molecules in enzymatic and cellular assays, offering a quantitative benchmark for their potential efficacy. Experimental protocols and signaling pathway diagrams are included to support further research and development.
I. Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a key strategy for the treatment of hyperuricemia and gout. Derivatives of this compound have been investigated as potent XO inhibitors.
Comparative Efficacy Data
The following table summarizes the in vitro inhibitory activity of this compound derivatives against xanthine oxidase, benchmarked against the established drug, Febuxostat.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Derivative 16c ¹ | Xanthine Oxidase | 5.7 | Febuxostat | Xanthine Oxidase | 5.4 |
| Derivative 16d ¹ | Xanthine Oxidase | 5.7 | |||
| Derivative 16f ¹ | Xanthine Oxidase | 4.2 |
¹Data from a study on 1-phenyl-pyrazole-4-carboxylic acid derivatives.[1][2][3]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines the spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., this compound derivative)
-
Febuxostat (positive control)
-
Potassium phosphate buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer.
-
Dissolve the test compound and Febuxostat in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Blank: Phosphate buffer and vehicle (DMSO).
-
Control: Phosphate buffer, xanthine oxidase solution, and vehicle.
-
Test Compound: Phosphate buffer, xanthine oxidase solution, and test compound solution.
-
Positive Control: Phosphate buffer, xanthine oxidase solution, and Febuxostat solution.
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period. The rate of increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and Febuxostat using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway
II. Anticancer Activity
Pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. This section compares the anticancer activity of pyrazole derivatives with the established chemotherapeutic agent, Doxorubicin.
Comparative Efficacy Data
The following table presents the 50% inhibitory concentration (IC50) of various pyrazole derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Pyrazole Derivative P3C ² | MDA-MB-231 (Breast) | 0.49 | Doxorubicin | MCF-7 (Breast) | ~0.1-1 |
| MDA-MB-468 (Breast) | 0.25 | A549 (Lung) | ~0.1-0.5 | ||
| Pyrazole Derivative 3f ³ | MDA-MB-468 (Breast) | 14.97 (24h) | |||
| 6.45 (48h) | |||||
| Diphenyl pyrazole–chalcone 6b ⁴ | HNO-97 (Head & Neck) | 10 | |||
| Diphenyl pyrazole–chalcone 6d ⁴ | HNO-97 (Head & Neck) | 10.56 |
²Data from a study on a novel pyrazole-based derivative.[4] ³Data from a study on pyrazole derivatives inducing apoptosis in triple-negative breast cancer cells.[5] ⁴Data from a study on novel diphenyl pyrazole–chalcone derivatives.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (e.g., this compound derivative)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and Doxorubicin. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Experimental Workflow
III. Antibacterial Activity
Certain derivatives of this compound have shown promising activity against various bacterial strains. This section provides a comparative overview of their minimum inhibitory concentrations (MICs).
Comparative Efficacy Data
The following table summarizes the MIC values of pyrazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Indole-modified derivative 4a ⁵ | E. coli ATCC25915 | 1000 |
| S. aureus ATCC25923 | 1000 | |
| K. pneumoniae ATCC29212 | 2000 | |
| P. aeruginosa ATCC10145 | 1000 | |
| Indole-modified derivative 4c ⁵ | E. coli ATCC25915 | 1000 |
| S. aureus ATCC25923 | 1000 | |
| K. pneumoniae ATCC29212 | 1000 | |
| P. aeruginosa ATCC10145 | 1000 | |
| Anilinomethyl pyrazole derivative ⁶ | S. aureus (including MRSA) | 0.5 - 4 |
⁵Data from a study on indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives.[7] ⁶Data from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and the standard antibiotic in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Logical Relationship Diagram
IV. ALKBH1 Demethylase Inhibition
The AlkB homolog 1 (ALKBH1) is a DNA/RNA demethylase, and its inhibition is a potential therapeutic strategy in oncology. While specific data for this compound is not yet available, its structural analogs are being explored as inhibitors of various enzymes. The following provides a general experimental approach for assessing ALKBH1 inhibition.
Experimental Protocol: In Vitro ALKBH1 Demethylase Assay
This is a representative protocol for measuring the demethylase activity of ALKBH1.
Materials:
-
Recombinant human ALKBH1 enzyme
-
A single-stranded DNA (ssDNA) oligonucleotide substrate containing a N6-methyladenine (m6A) modification within a restriction enzyme recognition site (e.g., DpnII).
-
Test compound
-
Known ALKBH1 inhibitor (positive control)
-
Assay buffer containing Fe(II) and 2-oxoglutarate (2OG)
-
DpnII restriction enzyme
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Demethylation Reaction:
-
Incubate the m6A-containing ssDNA substrate with ALKBH1 enzyme in the assay buffer in the presence of the test compound or control.
-
-
Enzyme Inactivation and Annealing:
-
Stop the reaction by heat inactivation.
-
Anneal the complementary DNA strand to form a double-stranded DNA (dsDNA).
-
-
Restriction Digest:
-
Digest the dsDNA with the methylation-sensitive restriction enzyme DpnII. DpnII will only cleave the DNA if the m6A has been demethylated by ALKBH1.
-
-
Analysis:
-
Analyze the digestion products by PAGE. The presence of cleaved DNA fragments indicates ALKBH1 activity.
-
-
Data Analysis:
-
Quantify the intensity of the cleaved bands to determine the extent of ALKBH1 inhibition by the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway
References
- 1. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 1-Phenyl-1H-pyrazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Phenyl-1H-pyrazole-4-carboxylic acid analogs based on their structure-activity relationships (SAR). The following sections detail their inhibitory activities against various biological targets, supported by experimental data and detailed protocols.
Overview of this compound Analogs
The this compound scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including the inhibition of enzymes such as xanthine oxidase and various protein kinases, as well as cytotoxic effects against cancer cell lines.[1][2][3][4][5] The core structure consists of a pyrazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C4 position. Modifications at the phenyl ring and the carboxylic acid moiety, as well as substitutions at other positions of the pyrazole ring, have led to the development of potent and selective inhibitors for various therapeutic targets.
Comparative Biological Activities
The biological activities of various this compound analogs are summarized below, with quantitative data presented in structured tables for ease of comparison.
Xanthine Oxidoreductase (XOR) Inhibition
A series of 1-phenyl-pyrazole-4-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR). Several of these compounds exhibited nanomolar-level inhibition.[6]
| Compound ID | R1 (Phenyl Ring Substitution) | R2 (Carboxylic Acid Modification) | XOR IC50 (nM)[6] |
| Febuxostat (Reference) | - | Thiazole carboxylic acid | 5.4 |
| 16c | 3-cyano-4-isobutoxyphenyl | Carboxylic acid | 5.7 |
| 16d | 3-cyano-4-neopentyloxyphenyl | Carboxylic acid | 5.7 |
| 16f | 3-cyano-4-(2-methylbutoxy)phenyl | Carboxylic acid | 4.2 |
Structure-Activity Relationship (SAR) Insights for XOR Inhibition:
-
The presence of a cyano group at the 3-position and an alkoxy group at the 4-position of the N-phenyl ring is crucial for high inhibitory activity.
-
The bulkiness and branching of the alkoxy group at the 4-position influence the potency, with the (S)-2-methylbutoxy group in compound 16f showing the highest activity.
-
The carboxylic acid at the 4-position of the pyrazole ring is a key feature for potent inhibition.
Anticancer Activity
This compound analogs have been investigated as inhibitors of various kinases involved in cancer progression, such as c-Jun N-terminal kinases (JNK).[7]
| Compound ID | Core Structure Modification | Target Kinase | IC50 (µM)[7] |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 0.63 |
| 7 | 4-(1-Methylpyrazol-3-yl)-pyrimidine | JNK3 | 1.45 |
| 8 | 5-Chloro-4-(1-methylpyrazol-3-yl)-pyrimidine | JNK3 | 0.86 |
| 9 | 5-Chloro-4-(1-methylpyrazol-3-yl)-pyrimidine | JNK3 | 0.73 |
| 26 | 4-(1-Methylpyrazol-5-yl)-pyrimidine | JNK3 | 1.6 |
SAR Insights for JNK3 Inhibition:
-
The 4-(pyrazol-3-yl)-pyrimidine scaffold is a potent starting point for JNK3 inhibition.[7]
-
N-methylation of the pyrazole ring can decrease potency (compound 7 vs. 1 ), but this can be partially recovered by introducing a chloro group at the 5-position of the pyrimidine ring (compound 8 ).[7]
-
The substitution pattern on the pyrazole ring is critical, with the 3-pyrazole isomers being more potent than the 5-pyrazole isomers (e.g., 14 and 18 vs. 26-28 from the source).[7]
Derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have been synthesized and evaluated for their growth inhibitory effects on various human cancer cell lines.[8]
| Compound ID | Amide Modification at C4 | Cell Line | GI50 (µM)[8] |
| 4c | 4-Benzyl-piperidin-1-yl | Raji (Burkitt's lymphoma) | 25.2 |
| 4c | 4-Benzyl-piperidin-1-yl | HL60 (promyelocytic leukemia) | 28.3 |
| 4f | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | Raji (Burkitt's lymphoma) | 32.0 |
| 4f | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | HL60 (promyelocytic leukemia) | 36.7 |
SAR Insights for Anticancer Cytotoxicity:
-
Modification of the carboxylic acid to form amides with piperidine or piperazine moieties can lead to potent growth inhibitory effects.[8]
-
The nature of the substituent on the piperidine/piperazine ring influences the activity, with benzyl and trifluoromethylphenyl groups showing notable effects.[8]
-
Raji and HL60 cancer cell lines appear to be more sensitive to these analogs.[8]
ALKBH1 Inhibition
Structural optimization of 1H-pyrazole-4-carboxylic acid derivatives has led to the discovery of potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential target in gastric cancer.[9][10]
| Compound ID | Key Structural Features | Target | IC50 (nM)[9][10] |
| 29 | 1H-pyrazole-4-carboxylic acid derivative | ALKBH1 | Highly potent |
| 29E (prodrug) | Ester prodrug of compound 29 | ALKBH1 (intracellularly) | Excellent cellular activity |
SAR Insights for ALKBH1 Inhibition:
-
While specific IC50 values are not publicly detailed, the 1H-pyrazole-4-carboxylic acid scaffold is a key component for potent ALKBH1 inhibition.[9][10]
-
Poor cell membrane permeability of the parent carboxylic acid can be overcome by creating ester prodrugs, which demonstrate excellent cellular activity.[9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay
Principle: This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase. The enzyme catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Test compounds (this compound analogs)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in potassium phosphate buffer.
-
Prepare a stock solution of xanthine (e.g., 150 µM) in potassium phosphate buffer.
-
Dissolve test compounds and allopurinol in DMSO to prepare stock solutions, then serially dilute to the desired concentrations in potassium phosphate buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the test compound solution or vehicle (for control).
-
Add 35 µL of potassium phosphate buffer.
-
Add 30 µL of the xanthine oxidase solution to each well and pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine solution.
-
-
Measurement:
-
Immediately measure the absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Kinase Inhibition Assay (e.g., JNK3)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The kinase activity is typically determined by quantifying the phosphorylation of a substrate, often using a fluorescence-based method like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant kinase (e.g., JNK3)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Detection reagents (e.g., TR-FRET antibody pair)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration ≤ 1%.
-
Prepare a solution of the kinase in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add the test compound solution to the wells of a 384-well plate.
-
Add the kinase solution to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the detection signal to develop.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the control (DMSO vehicle).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
ALKBH1 Demethylase Activity Assay
Principle: This assay measures the Fe(II)- and 2-oxoglutarate-dependent demethylase activity of ALKBH1 on a single-stranded DNA (ssDNA) substrate containing N6-methyladenine (6mA). The removal of the methyl group is detected using a methylation-sensitive restriction enzyme.
Materials:
-
Recombinant ALKBH1 protein
-
ssDNA oligonucleotide containing a 6mA within a restriction site (e.g., DpnII)
-
Complementary ssDNA oligonucleotide
-
Ferrous ammonium sulfate
-
2-oxoglutarate (2OG)
-
Assay buffer
-
DpnII restriction enzyme
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Demethylation Reaction:
-
Incubate ALKBH1 with the 6mA-containing ssDNA substrate in the presence of ferrous ammonium sulfate and 2OG.
-
Include test compounds at various concentrations.
-
Incubate the reaction at 37°C.
-
-
Enzyme Inactivation and Annealing:
-
Inactivate ALKBH1 by heating at 95°C.
-
Anneal the complementary ssDNA oligonucleotide to form double-stranded DNA (dsDNA) by slow cooling.
-
-
Restriction Digest:
-
Digest the dsDNA with the methylation-sensitive restriction enzyme DpnII. DpnII will only cleave the DNA if the methyl group on the adenine has been removed by ALKBH1.
-
-
Analysis:
-
Analyze the digestion products by PAGE. The extent of cleavage corresponds to the demethylase activity.
-
-
Data Analysis:
-
Quantify the band intensities to determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
MTT Assay for Anticancer Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Cell Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The GI50 (or IC50) value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Xanthine Oxidase in Purine Catabolism
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. revistabionatura.com [revistabionatura.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
A Head-to-Head Comparison: Conventional vs. Microwave Synthesis of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a direct comparison of conventional heating methods versus modern microwave-assisted synthesis for the preparation of pyrazole derivatives, supported by experimental data and detailed protocols to inform methodological selection.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional synthesis often relies on prolonged heating under reflux, which can be time-consuming and energy-intensive.[3] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from the literature, highlighting the significant efficiencies gained by employing microwave-assisted techniques over conventional reflux methods for the synthesis of various pyrazole derivatives.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction | Synthesis of phenyl-1H-pyrazoles | Synthesis of phenyl-1H-pyrazoles | [4] |
| Reaction Time | 2 hours | 5 minutes | [4] |
| Temperature | 75°C | 60°C | [4] |
| Yield | 73-90% | 91-98% | [4] |
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference(s) |
| Reaction | Synthesis of pyrazole-oxadiazole hybrids | Synthesis of pyrazole-oxadiazole hybrids | [5] |
| Reaction Time | 7-9 hours | 9-10 minutes | [5] |
| Yield | Not explicitly stated | 79-92% | [5] |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis of pyrazole derivatives are provided below. These protocols are based on established literature procedures for the reaction of chalcones with hydrazine derivatives.
Protocol 1: Conventional Reflux Synthesis of a Pyrazole Derivative
This protocol describes a typical procedure for the synthesis of pyrazoles via the condensation of a chalcone with a hydrazine derivative under conventional heating.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Glacial Acetic Acid (20 mL) or Ethanol with a catalytic amount of acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol) in glacial acetic acid (20 mL) or ethanol.
-
If using ethanol, add a catalytic amount of glacial acetic acid (e.g., 2 drops).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118°C for glacial acetic acid) using a heating mantle.
-
Maintain the reflux for several hours (e.g., 6.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
Protocol 2: Microwave-Assisted Synthesis of a Pyrazole Derivative
This protocol outlines a rapid and efficient method for pyrazole synthesis using a microwave reactor.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vial (10 mL)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[6] The reaction progress can be monitored by TLC after cooling the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[6]
Visualizing the Synthesis and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflows and a key signaling pathway modulated by pyrazole derivatives.
Caption: A comparative workflow of conventional and microwave-assisted pyrazole synthesis.
Caption: Inhibition of the COX-2 pathway by the pyrazole derivative Celecoxib.
Many pyrazole derivatives exhibit their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[4] By inhibiting COX-2, pyrazole-containing drugs like Celecoxib reduce the production of prostaglandins, thereby alleviating inflammation and pain.[7]
Furthermore, some pyrazole derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of signaling pathways such as the 3-phosphoinositide-dependent kinase-1 (PDK-1) pathway and the AMP-activated protein kinase (AMPK) pathway.[8][9] The NF-κB signaling pathway is another important target for the anti-inflammatory activity of pyrazole derivatives.[10]
Conclusion
The data and protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for the preparation of pyrazole derivatives. The significant reduction in reaction times and improvement in yields make MAOS an attractive and efficient alternative to conventional heating methods.[4][5] This acceleration in the synthesis process can significantly benefit researchers in the field of drug discovery and development by enabling the rapid generation of compound libraries for biological screening. The choice of synthetic methodology will ultimately depend on the specific research goals, available equipment, and the scale of the synthesis. However, for rapid and efficient access to a diverse range of pyrazole derivatives, microwave-assisted synthesis presents a compelling and superior option.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives as Xanthine Oxidoreductase Inhibitors
A detailed guide for researchers and drug development professionals on the inhibitory potency and structure-activity relationships of novel 1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives targeting xanthine oxidoreductase.
This guide provides a comparative overview of the inhibitory activity of various this compound derivatives against xanthine oxidoreductase (XOR), a key enzyme in purine metabolism. Dysregulation of XOR is implicated in hyperuricemia and related conditions, making it a significant target for therapeutic intervention. The following sections present quantitative data on the inhibitory potency of these compounds, detailed experimental protocols for their evaluation, and a visualization of the enzyme's metabolic pathway.
Quantitative Inhibitory Potency
A series of this compound derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidoreductase. The inhibitory concentrations (IC50) for the most potent compounds are summarized below, with the established drug Febuxostat included for comparison.[1][2]
| Compound | IC50 (nM) |
| 16c | 5.7 |
| 16d | 5.7 |
| 16f | 4.2 |
| Febuxostat | 5.4 |
Structure-Activity Relationship Insights
The synthesized library of 1-phenyl-pyrazole-4-carboxylic acid derivatives demonstrated that approximately half of the compounds exhibited nanomolar inhibitory potency against XOR.[1][2] Kinetic studies revealed that compound 16c acts as a mixed-type inhibitor.[1][2] Further in vivo studies using a potassium oxonate-hypoxanthine-induced hyperuricemia mouse model confirmed the hypouricemic effects of compounds 16c and 16f , with 16c showing potency similar to that of febuxostat.[1][2]
Experimental Protocols
The evaluation of the inhibitory potency of the this compound derivatives was conducted using the following key experimental protocol:
In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay
The inhibitory activity of the compounds against XOR was determined by measuring the rate of uric acid formation from the substrate xanthine. The assay was performed as follows:
-
Enzyme and Substrate Preparation: Bovine milk xanthine oxidase was used as the enzyme source. A stock solution of the enzyme was prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). Xanthine was dissolved in a similar buffer to create the substrate solution.
-
Assay Reaction: The reaction mixture contained the enzyme, the test compound (at various concentrations), and the buffer in a 96-well plate. The reaction was initiated by adding the xanthine substrate.
-
Measurement of Uric Acid Formation: The rate of uric acid production was monitored by measuring the increase in absorbance at 295 nm using a spectrophotometer.
-
Calculation of IC50: The percentage of inhibition at each compound concentration was calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, was then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Xanthine Oxidase Metabolic Pathway
The following diagram illustrates the role of xanthine oxidase in the purine metabolism pathway, leading to the production of uric acid.
Caption: Role of Xanthine Oxidoreductase in purine metabolism and its inhibition.
Other Potential Therapeutic Applications
Beyond their potent activity against xanthine oxidoreductase, derivatives of this compound have shown promise in other therapeutic areas. Recent studies have explored their role as:
-
Anticancer Agents: A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have demonstrated significant antiproliferative activity against cancer cell lines by inhibiting Aurora-A kinase.[3] Another study highlighted the potential of 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[4]
-
Carbonic Anhydrase Inhibitors: Certain aryl-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives have been identified as potent and selective inhibitors of tumor-associated human carbonic anhydrases IX and XII, suggesting their potential in anticancer strategies.[5]
-
Anti-HIV Agents: Structure-activity relationship studies of phenylpyrazole derivatives have led to the development of potent anti-HIV agents.[6]
-
Antibacterial Agents: 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been developed as inhibitors of FabH, an enzyme essential for bacterial fatty acid biosynthesis, demonstrating strong antibacterial activity.[7]
References
- 1. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid Analogs: A Guide for Drug Discovery
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the docking performance of 1-Phenyl-1H-pyrazole-4-carboxylic acid analogs against various biological targets. The information is compiled from several key studies to facilitate informed decisions in the design of novel therapeutics.
This guide summarizes quantitative data from molecular docking studies, details the experimental protocols used, and visualizes relevant biological pathways and workflows to offer a comprehensive overview of the potential of these pyrazole derivatives as inhibitors for a range of diseases.
Quantitative Docking Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various this compound analogs and other pyrazole derivatives against different protein targets. This data is crucial for comparing the potential efficacy of these compounds.
| Compound ID | Target Protein | Binding Energy (kJ/mol) | Inhibition Constant (Ki) | Reference |
| 1b | VEGFR-2 (2QU5) | -10.09 | - | [1][2] |
| 1d | Aurora A (2W1G) | -8.57 | - | [1][2] |
| 2b | CDK2 (2VTO) | -10.35 | - | [1][2] |
| 6a | hCA I | - | 0.063–3.368 µM | [3] |
| 6b | hCA II | - | 0.007–4.235 µM | [3] |
| 10e | Aurora-A Kinase | - | 0.16 ± 0.03 µM (IC50) | [4] |
| 16c | Xanthine Oxidoreductase | - | 5.7 nM (IC50) | [5] |
| 16d | Xanthine Oxidoreductase | - | 5.7 nM (IC50) | [5] |
| 16f | Xanthine Oxidoreductase | - | 4.2 nM (IC50) | [5] |
| LC126 | MCL-1 | - | 13 ± 2.7 µM | [6] |
| LC126 | BCL-2 | - | 10 ± 1.4 µM | [6] |
| Compound 44 | COX-2 | - | 0.01 µM (IC50) | [7][8] |
Experimental Protocols
The methodologies outlined below are synthesized from the referenced studies to provide a general framework for the molecular docking experiments performed on this compound analogs.
Molecular Docking Workflow
A flexible ligand docking approach is commonly employed to study the interaction of pyrazole derivatives with their target proteins.[1][2] Software such as AutoDock 4.2 is frequently used for these simulations.[1][2] The general workflow involves the preparation of the protein receptor and the small molecule ligands, followed by the docking simulation and analysis of the results.
Preparation of Receptor and Ligands
The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The ligands, in this case, the pyrazole analogs, are drawn using chemical drawing software and their 3D structures are optimized using computational methods.
Docking Simulation
The docking process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. A grid box is defined around the active site of the protein to guide the docking. The docking parameters are set to allow for a thorough search of the conformational space of the ligand within the binding site.
Analysis of Results
The results of the docking simulations are analyzed based on the binding energy, with lower binding energies indicating a more favorable interaction.[1][2] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined to understand the binding mode.[1][2] The root mean square deviation (RMSD) is another parameter used to evaluate the stability of the docked conformation.[1][2]
Visualizations
The following diagrams illustrate key concepts related to the docking studies of this compound analogs.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Phenyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide outlines the essential procedures for the proper disposal of 1-Phenyl-1H-pyrazole-4-carboxylic acid, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. The following steps provide a general guideline; however, always consult and adhere to your institution's specific protocols and local, regional, and national regulations.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Containerization:
-
Use a dedicated, sealable, and chemically compatible container for the waste.
-
Ensure the container is in good condition and free from leaks.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Maintain an inventory of the chemical waste.
-
-
Professional Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
The recommended disposal method is incineration. One common practice is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent and cleaning agents.
-
Dispose of any contaminated cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets, the general principle of incineration is consistently recommended for similar chemical compounds. The process involves high-temperature thermal destruction in a controlled environment to break down the compound into less hazardous substances. This is a standard procedure for many organic chemical wastes.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.
Personal protective equipment for handling 1-Phenyl-1H-pyrazole-4-carboxylic acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Phenyl-1H-pyrazole-4-carboxylic acid, tailored for research and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate the use of specific personal protective equipment (PPE). The primary risks include skin irritation, serious eye irritation, and respiratory irritation.[1]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
To mitigate the identified risks, the following PPE is mandatory when handling this compound:
-
Respiratory Protection : A NIOSH-approved air-purifying respirator with a particulate filter is necessary to prevent respiratory irritation from dust inhalation.[2][3] In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.[2][4]
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[5] A face shield should be worn over safety glasses, especially when there is a risk of splashing or dust generation.[5]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile gloves, are required.[5][6] Gloves should be inspected before use and changed immediately upon contamination.[5]
-
Lab Coat : A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned to cover as much skin as possible.[5]
-
Protective Clothing : Long pants and closed-toe, closed-heel shoes are mandatory to ensure full skin coverage.[3][5] Avoid clothing made of synthetic materials like polyester or acrylic.[5]
-
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Experimental Workflow
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure the work area is well-ventilated, and that an eyewash station and safety shower are readily accessible.[4]
-
Don all required PPE as specified above.
-
Prepare all necessary equipment and materials to minimize movement and potential for spills.
-
-
Handling the Chemical :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, seek medical advice.[4]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2] If feeling unwell, seek medical help.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect unused solid this compound and any materials grossly contaminated with the compound (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealable, and chemically compatible waste container.[7]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Labeling :
-
Storage :
-
Final Disposal :
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[7]
-
The ultimate disposal should be handled by a licensed professional waste disposal company, with high-temperature incineration being a common and recommended method for such compounds.[7]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] The first rinse of any contaminated glassware must also be collected as hazardous waste.[8]
-
References
- 1. This compound | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
